molecular formula C11H13N3S B033860 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 100987-89-1

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B033860
CAS No.: 100987-89-1
M. Wt: 219.31 g/mol
InChI Key: QEKWMJDRQOKJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is a specialized organic compound belonging to the 1,3,4-thiadiazole class, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This molecule features a 4-isopropylphenyl substituent at the 5-position of the thiadiazole ring, which confers enhanced lipophilicity and potential for improved membrane permeability. The 2-amine group serves as a key pharmacophore, enabling hydrogen bonding and interaction with various biological targets. Researchers value this compound as a critical building block or core intermediate for the synthesis of novel molecules with potential pharmacological activities. Its primary research applications include serving as a precursor in the development of kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics, where the 1,3,4-thiadiazole core is known to interact with enzyme active sites. The mechanism of action for derivatives of this compound is often associated with the inhibition of specific enzymatic processes, such as tyrosine kinase signaling pathways, or the induction of apoptosis in malignant cell lines. Its well-defined structure makes it an ideal candidate for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a range of biological targets. This product is provided for research purposes only.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKWMJDRQOKJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358174
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100987-89-1
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the following tables summarize known computed values for the target compound and experimental data for the closely related analog, 2-amino-5-phenyl-1,3,4-thiadiazole, to provide a reasonable estimation of its properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃S[1]
Molecular Weight 219.31 g/mol
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry, dark place
Computed XLogP3-AA 2.8[1]
Topological Polar Surface Area 80 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Table 2: Experimental Physicochemical Properties of 2-Amino-5-phenyl-1,3,4-thiadiazole (Analog for Estimation)

PropertyValueSource
Melting Point 223-227 °C[2]
Solubility Soluble in Dimethylformamide[2]
pKa 3.2 (Uncertain)[3]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid catalyst.

Materials:

  • 4-Isopropylbenzoyl thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-water mixture

  • Rectified spirit

Procedure:

  • 4-Isopropylbenzoyl thiosemicarbazide is added portion-wise to concentrated sulfuric acid with constant shaking.

  • The reaction mixture is then heated at a controlled temperature, typically between 60-70°C, for approximately 5 hours.

  • After heating, the mixture is allowed to stand at room temperature overnight.

  • The reaction mixture is then carefully poured into an ice-water mixture, which causes the product to precipitate.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Purification of the crude product is achieved by recrystallization from a suitable solvent, such as rectified spirit or an ethanol/water mixture.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the amine protons of the thiadiazole ring.

  • Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents.[5][7][8] Their mechanisms of action are often multifactorial and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and induction of apoptosis.[5]

Recent research has implicated 1,3,4-thiadiazole compounds in the modulation of critical cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[9][10][11][12]

The diagram below illustrates a generalized workflow for the synthesis and initial biological screening of this compound.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start 4-Isopropylbenzoyl thiosemicarbazide Reaction Cyclization with H₂SO₄ Start->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product Pure 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine Purification->Product Assay In Vitro Assays (e.g., MTT Assay) Product->Assay Activity Anticancer & Antimicrobial Activity Assessment Assay->Activity CellLines Cancer Cell Lines (e.g., MCF-7, HepG2) CellLines->Assay

General workflow for synthesis and screening.
Putative Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways

The anticancer effects of 1,3,4-thiadiazole derivatives may be attributed to their ability to interfere with the MAPK/ERK and PI3K/Akt signaling cascades. The following diagram depicts a simplified representation of these pathways and the potential points of inhibition by this compound.

G cluster_pathways Potential Inhibition of Cancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Compound 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine PI3K PI3K Compound->PI3K inhibits? Akt Akt Compound->Akt inhibits? MEK MEK Compound->MEK inhibits? ERK ERK Compound->ERK inhibits? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Ras Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothesized inhibition of signaling pathways.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. While comprehensive experimental data for this specific molecule is emerging, its structural similarity to other well-studied 1,3,4-thiadiazoles suggests a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. The provided synthesis and screening protocols offer a solid foundation for further investigation into its therapeutic promise. Future research should focus on obtaining precise experimental values for its physicochemical properties and elucidating its specific molecular targets and mechanisms of action within relevant signaling pathways.

References

Structure Elucidation of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

The chemical structure of 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine is presented below. The molecule consists of a central 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-isopropylphenyl group at the 5-position.

Figure 1: Chemical Structure of the Compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid. A general and straightforward synthetic pathway has been reported.[1]

Materials:

  • 4-Isopropylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Ammonia solution

Procedure:

  • A mixture of 4-isopropylbenzoic acid and thiosemicarbazide is prepared.

  • The mixture is treated with a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is poured into crushed ice and neutralized with an ammonia solution.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

G start Start: 4-Isopropylbenzoic acid + Thiosemicarbazide reflux Add Dehydrating Agent (e.g., POCl₃) Reflux start->reflux quench Pour into Ice Water reflux->quench neutralize Neutralize with Ammonia quench->neutralize filter Filter Precipitate neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Purified Product recrystallize->end cluster_0 General Structure Elucidation Workflow Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification NMR_H ¹H NMR Spectroscopy Purification->NMR_H NMR_C ¹³C NMR Spectroscopy Purification->NMR_C IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR_H->Structure NMR_C->Structure IR->Structure MS->Structure

References

Spectroscopic and Synthetic Profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational spectroscopic characteristics of the broader class of 5-aryl-2-amino-1,3,4-thiadiazoles. The provided data from closely related analogs serves as a robust reference for researchers working with this and similar molecular scaffolds. This guide also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic characterization of these compounds.

Spectroscopic Data

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-amino-5-aryl-1,3,4-thiadiazoles is characterized by several key absorption bands. The data presented in Table 1 is compiled from various derivatives and highlights the typical vibrational frequencies.

Table 1: Representative FT-IR Data for 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (amine)3250 - 3400Symmetric and asymmetric stretching vibrations of the primary amine. Often appears as two distinct bands.
C-H (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the aromatic ring.
C-H (aliphatic)2850 - 2960Stretching vibrations of the C-H bonds in the isopropyl group.
C=N (thiadiazole)1600 - 1640Stretching vibration of the endocyclic carbon-nitrogen double bond.
C=C (aromatic)1450 - 1600Skeletal stretching vibrations within the aromatic ring.
C-N1250 - 1350Stretching vibration of the carbon-nitrogen single bond.
C-S (thiadiazole)680 - 780Stretching vibration of the carbon-sulfur bond within the thiadiazole ring.

Note: The exact peak positions and intensities will vary depending on the specific aryl substituent and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-amino-5-aryl-1,3,4-thiadiazoles. A partial description of the ¹H NMR spectrum for this compound indicates aromatic protons appearing between 7.3 and 7.6 ppm and a broad singlet for the -NH₂ group at 7.4 ppm (D₂O exchangeable). The isopropyl -CH- group is also noted. The following tables provide more detailed expected chemical shifts based on analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH(CH₃)₂2.90 - 3.10Septet1H~7.0
-CH(CH ₃)₂1.20 - 1.30Doublet6H~7.0
Aromatic H (ortho to isopropyl)7.30 - 7.40Doublet2H~8.0
Aromatic H (meta to isopropyl)7.70 - 7.80Doublet2H~8.0
-NH₂7.20 - 7.50Broad Singlet2H-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are typically recorded in DMSO-d₆ or CDCl₃. The -NH₂ signal is exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=N (Thiadiazole, C2)168.0 - 172.0
C-S (Thiadiazole, C5)155.0 - 160.0
Aromatic C (quaternary, attached to thiadiazole)128.0 - 132.0
Aromatic CH (ortho to isopropyl)126.0 - 128.0
Aromatic CH (meta to isopropyl)125.0 - 127.0
Aromatic C (quaternary, attached to isopropyl)150.0 - 154.0
-C H(CH₃)₂33.0 - 35.0
-CH(C H₃)₂23.0 - 25.0

Note: Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound (C₁₁H₁₃N₃S) would correspond to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight219.31 g/mol
[M]⁺ (Monoisotopic Mass)219.0830
[M+H]⁺220.0908

Common fragmentation patterns for this class of compounds involve cleavage of the isopropyl group and fragmentation of the thiadiazole ring.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid.

Materials:

  • 4-Isopropylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or ammonia solution for neutralization

Procedure:

  • Formation of Acyl Thiosemicarbazide: A mixture of 4-isopropylbenzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is refluxed in a suitable solvent such as ethanol.

  • Cyclization: To the resulting acyl thiosemicarbazide, a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously. The reaction mixture is then heated, often in a water bath, for several hours.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound.

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

NMR Spectroscopy:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles to their comprehensive spectroscopic characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Aryl Carboxylic Acid + Thiosemicarbazide) reaction Cyclization Reaction start->reaction 1. Reaction Setup workup Work-up & Purification reaction->workup 2. Quenching & Isolation product Purified Compound workup->product 3. Recrystallization ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms interpretation Structural Elucidation & Characterization ftir->interpretation nmr->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological Activity Screening of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis and biological activity screening of the heterocyclic compound 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document details its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by experimental protocols and data from scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis

The synthesis of this compound (2) is a multi-step process that begins with the preparation of a thiosemicarbazide derivative, followed by cyclization. A common synthetic route involves the reaction of 4-isopropylbenzoyl chloride with thiosemicarbazide to form an acyl thiosemicarbazide intermediate, which is then cyclized to yield the final 1,3,4-thiadiazole product.

A reported method for the synthesis of the parent compound involves the reflux of 4-isopropyl benzo-2-carbohydrazides with ammonium thiocyanate in the presence of concentrated hydrochloric acid and ethanol. The resulting acyl thiosemicarbazide is then neutralized with ammonia to produce this compound[1].

General Synthetic Protocol

A general and straightforward pathway for synthesizing derivatives of this compound has been described. This involves reacting the parent compound with various symmetrical acid anhydrides in pyridine under reflux conditions to produce N-acylated derivatives[1]. The synthesis of the core compound itself can be achieved through the cyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid[2].

Biological Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The isopropylphenyl substituent at the 5-position and the amine group at the 2-position of the thiadiazole ring in the target compound are key features that can influence its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives are known for their potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity[3].

N-acylated derivatives of this compound have been investigated for their antibacterial efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium)[1]. Additionally, antifungal activity against Candida albicans has been reported for these derivatives[1]. Studies on other 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have also demonstrated significant antibacterial and antifungal activities[2].

Table 1: Summary of Antimicrobial Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

Compound/DerivativeMicroorganismAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
N-acylated derivatives of this compoundS. aureus, E. coli, C. albicansNot specifiedShowed good activity[1]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisDisc DiffusionMIC: 20-28 µg/mL[4]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisDisc DiffusionMIC: 20-28 µg/mL[4]
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole (p-chlorophenyl derivative)S. aureusNot specifiedMIC: 62.5 µg/mL[4]
Anticancer Activity

The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation by targeting various cellular mechanisms, including microtubule dynamics[3].

Table 2: Summary of Anticancer Activity Data for 5-Aryl-1,3,4-thiadiazole Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
5-Amino-1,3,4-thiadiazole-2-yl-phenyl derivativeMCF-7Cytotoxicity5.2[6]
5-Amino-1,3,4-thiadiazole-2-yl-4-chlorophenyl derivativeHepG2Cytotoxicity2.5[6]
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7, HepG2MTT Assay2.32 - 91.00 µg/mL[5]
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (bromo, hydroxyl, methoxy)MCF-7SRB AssayGI50: 24.0 - 46.8 µg/mL[7]
Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory potential. A series of 5-aryl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and tested for their in vitro anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization technique, with some compounds exhibiting significant activity[8]. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[9].

Table 3: Summary of Anti-inflammatory Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

Compound/DerivativeAssay TypeResultReference
5-Aryl-1,3,4-thiadiazol-2-amines (2a, 2b, 2e)HRBC membrane stabilizationSignificant activity[8]
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivativesProtein denaturation inhibitionSignificant activity[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.

Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines

This protocol is adapted from a general method for the synthesis of related compounds[2].

  • Preparation of 4-substituted benzoyl thiosemicarbazide: Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

  • Reflux the reaction mixture for 8-10 hours.

  • Add an ice-water mixture to the resulting solution.

  • Filter the separated solid, dry it, and recrystallize from rectified spirit.

  • Cyclization: Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.

  • Heat the mixture between 60-70°C for 5 hours.

  • Allow the mixture to cool, pour it onto crushed ice, and neutralize with a suitable base (e.g., ammonia solution).

  • Filter the resulting precipitate, wash with water, dry, and recrystallize from an appropriate solvent (e.g., ethanol).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound[3].

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability[3].

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the media and add MTT solution to each well. Incubate for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)

This method assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity[8].

  • Blood Sample Preparation: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension with isosaline.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation and Absorbance Measurement: Centrifuge the mixtures and estimate the hemoglobin content in the supernatant spectrophotometrically at 560 nm.

  • Calculation: Calculate the percentage of hemolysis and membrane stabilization. A reference drug like Diclofenac sodium should be used as a positive control.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the screening and potential mechanism of action of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) characterization->antimicrobial anticancer Anticancer Assays (Cytotoxicity) characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination activity_assessment Activity Assessment anti_inflammatory->activity_assessment

Caption: Experimental workflow for the synthesis and biological screening of the target compound.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation compound 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine (Hypothesized) compound->pi3k Inhibits? compound->akt Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the target compound.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The available literature suggests significant potential for antimicrobial, anticancer, and anti-inflammatory activities. However, further in-depth studies are required to fully elucidate the specific mechanisms of action, establish a comprehensive structure-activity relationship, and determine the in vivo efficacy and safety profile of this particular compound. The experimental protocols and compiled data in this guide offer a solid foundation for future research endeavors in this area.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold

The 2-amino-1,3,4-thiadiazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This heterocyclic scaffold has been extensively derivatized, yielding a plethora of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes critical quantitative data, details essential experimental protocols, and visualizes the complex biological pathways involved.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity through the modulation of various signaling pathways and direct inhibition of enzymes crucial for cancer cell proliferation and survival.[1][2]

Key Anticancer Targets:

  • Kinase Inhibition: A primary mechanism of action is the inhibition of key kinases involved in oncogenic signaling.

    • Extracellular Signal-Regulated Kinase (ERK) Pathway: Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase.[3][4]

    • Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2 is a prime target. Specific 2-amino-1,3,4-thiadiazole derivatives have been designed to inhibit CDK2, leading to cell cycle arrest.[5] One potent compound demonstrated a CDK2 IC50 of 0.005 µM.[5]

    • c-Jun N-Terminal Kinase (JNK): Some thiadiazole derivatives act as substrate-competitive inhibitors of JNK, a kinase involved in both cell survival and apoptosis.[4]

    • Abl Tyrosine Kinase: Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, including in imatinib-resistant leukemia cells.[6]

    • Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[1]

  • Enzyme Inhibition:

    • Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanosine nucleotides, essential for cancer cell proliferation. Several 2-amino-1,3,4-thiadiazole derivatives are effective IMPDH inhibitors.[1]

    • Topoisomerase II: Inhibition of this enzyme, which is vital for DNA replication, is another anticancer mechanism.[1]

    • Glutaminase: This enzyme is involved in the metabolic reprogramming of cancer cells, and its inhibition by thiadiazole derivatives shows therapeutic promise.[1]

    • Histone Deacetylase (HDAC): Certain derivatives have been shown to inhibit HDACs, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]

  • Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with tubulin assembly and disrupting mitosis.[2]

Quantitative Data: Anticancer Activity
Compound Class/DerivativeTargetIC50/ActivityCell LineReference
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)ERK1/2 Pathway InhibitionInduces G0/G1 cell cycle arrestA549 (Non-small cell lung carcinoma)[3][7]
Designed 1,3,4-thiadiazole hybridCDK20.005 µM-[5]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleCytotoxicityIC50: 49.6 µMMCF-7 (Breast cancer)[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleCytotoxicityIC50: 53.4 µMMDA-MB-231 (Breast cancer)[8]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideCytotoxicityIC50: 0.084 mmol L-1MCF-7 (Breast cancer)[9]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideCytotoxicityIC50: 0.034 mmol L-1A549 (Lung cancer)[9]
5-Aryl substituted 1,3,4-thiadiazole-2-amine amidesFAKMicromolar inhibition-[1]
Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazolesAbl Tyrosine KinasePotent inhibitionImatinib-sensitive and -resistant leukemia cells[6]

Antimicrobial and Antiviral Frontiers

The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.[10][11][12]

Key Antimicrobial and Antiviral Targets:

  • Bacterial Targets: While the precise mechanisms are often not fully elucidated, these derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria.[11][13] Some compounds exhibit antibacterial properties similar to sulfonamide drugs by potentially acting as competitive inhibitors in the folic acid metabolism cycle.[13]

  • Fungal Targets: Several derivatives have demonstrated good antifungal activity against clinically relevant fungi like Candida albicans and Aspergillus species.[11][14]

  • Viral Targets:

    • HIV-1 Reverse Transcriptase: 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been identified as new non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with IC50 values in the micromolar range.[10]

    • Human Cytomegalovirus (HCMV) Polymerase: A large number of novel 2-amino-1,3,4-thiadiazole derivatives have shown potent inhibitory activity against HCMV polymerase, with some achieving 100% inhibition at a concentration of 25 µM.[15]

Quantitative Data: Antimicrobial and Antiviral Activity
Compound Class/DerivativeTarget Organism/VirusMIC/IC50/ActivityReference
2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamidesHIV-1IC50: 7.50–20.83 μM[10]
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleMycobacterium tuberculosis H37Rv69% inhibition at 6.25 μg/mL[14]
p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureusMIC: 62.5 μg/mL[14]
Various patented derivativesHCMV Polymerase20% to 100% inhibition at 25 µM[15]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativesVarious bacteria and fungiMIC: 8–31.25 μg/mL[11]

Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases, and 2-amino-1,3,4-thiadiazole derivatives have emerged as potential anti-inflammatory agents.

Key Anti-inflammatory Targets:

  • Cyclooxygenases (COX-1/COX-2): Imidazo[2,1-b][3][4][10]thiadiazole derivatives have been shown to possess anti-inflammatory and analgesic activities, with molecular docking studies indicating interactions with COX-1 and COX-2 enzymes.[16][17]

Quantitative Data: Anti-inflammatory Activity
Compound Class/DerivativeAssayActivityReference
2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivative (5c)Carrageenan-induced rat paw edemaBetter anti-inflammatory activity than diclofenac[16][17]
2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivatives (5g, 5i, 5j)Carrageenan-induced inflammatory painComparable antinociceptive activity to diclofenac[16]

Diverse and Novel Therapeutic Avenues

Beyond the major areas of oncology, infectious diseases, and inflammation, 2-amino-1,3,4-thiadiazole derivatives have shown promise against other significant therapeutic targets.

Other Key Targets:

  • Carbonic Anhydrases (CAs): 2-substituted-1,3,4-thiadiazole-5-sulfamides are potent and selective inhibitors of the mitochondrial carbonic anhydrase isozymes VA and VB, with inhibition constants in the low nanomolar range.[18] Acetazolamide, a well-known CA inhibitor, features a 1,3,4-thiadiazole ring.[19]

  • Adenosine A3 Receptors: 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been developed as selective antagonists for human adenosine A3 receptors, with the most potent compound exhibiting a Ki value of 0.79 nM.[20]

Quantitative Data: Other Activities
Compound Class/DerivativeTargetKi/Inhibition ConstantsReference
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VA4.2–32 nM[18]
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VB1.3–74 nM[18]
N-[3-(4-methoxy-phenyl)-[4][10][15]thiadiazol-5-yl]-acetamideHuman Adenosine A3 Receptor0.79 nM[20]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Ras Ras GPCR->Ras Activates RTK RTK RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression CDK2_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates pRb pRb CDK2->pRb Phosphorylates pRb_inactive Inactive pRb E2F E2F pRb->E2F Inhibits pRb->pRb_inactive Phosphorylation E2F->S Promotes S-phase entry Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->CDK2 Inhibits pRb_inactive->pRb Dephosphorylation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase, CA) Characterization->EnzymeAssay CellAssay Cell-based Assays (e.g., MTT, Western Blot) Characterization->CellAssay MICAssay Antimicrobial Assays (e.g., MIC determination) Characterization->MICAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR CellAssay->SAR MICAssay->SAR AnimalModel Animal Models of Disease (e.g., Xenograft, Inflammation) Toxicity Toxicity Studies AnimalModel->Toxicity SAR->AnimalModel LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

References

In Silico Prediction of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a specific derivative with demonstrated therapeutic potential. We delve into the in silico methodologies utilized to predict its bioactivity, offering a comprehensive overview of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. This document serves as a resource for researchers engaged in the computational assessment of novel drug candidates, providing detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound and its derivatives have emerged as promising candidates for drug development due to their significant biological activities. In silico approaches are pivotal in modern drug discovery, enabling rapid screening and characterization of compounds, thereby reducing the time and cost associated with preclinical research. This guide outlines the computational workflows applied to predict the bioactivity of this specific thiadiazole derivative.

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore known to be present in various biologically active compounds.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antioxidant effects.[2][3] The presence of the N-C-S moiety is believed to contribute to these diverse biological activities.[1]

Predicted Biological Activities and In Silico Analysis

Recent studies have focused on the synthesis and biological evaluation of N-acylated derivatives of this compound. These investigations have highlighted the potential of these compounds as antimicrobial agents.[4]

Antimicrobial Activity

N-acylated derivatives of this compound have been screened for their antibacterial efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as their antifungal activity against Candida albicans.[4] Molecular docking studies have been employed to elucidate the potential mechanism of action, with a focus on identifying interactions with key microbial protein targets.

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For the derivatives of this compound, AutoDock has been utilized to perform docking investigations against a relevant protein target (PDB ID: 5JZX).[4]

Compound DerivativeBinding Energy (kcal/mol)
3a -7.8
3h -8.0
3i -8.2

Data sourced from Domala, R., & Madhukar, G. V. R. S. (2024).[4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the synthesis and in silico analysis of this compound and its derivatives.

Synthesis of this compound (Compound 2)

A mixture of 4-isopropylbenzoyl carbohydrazide (1) (0.02 moles), ammonium thiocyanate (0.06 moles), and concentrated HCl (7 ml) in ethanol (45 ml) is refluxed for approximately 20 hours to yield acyl thiosemicarbazide. The resulting solution is then cooled, filtered, and the filtrate is heated on a water bath and neutralized with ammonia to produce this compound (2).[4]

Synthesis of N-acylated Derivatives 3(a-j)

Compound 2 (10 mmol) is dissolved in 10 ml of pyridine, to which various symmetrical acid anhydrides (10 mmol) are added. The mixture is then refluxed for 12 hours.[4]

Molecular Docking Protocol
  • Software: AutoDock is used for molecular docking simulations.[4]

  • Target Protein: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB ID: 5JZX).

  • Ligand Preparation: The 3D structures of the N-acylated derivatives of this compound are generated and optimized.

  • Docking Procedure: The docking simulation is performed to predict the binding mode and affinity of the ligands to the target protein. The results are analyzed to identify key interactions and binding energies.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational models to assess the drug-likeness of compounds. For similar 1,3,4-thiadiazole derivatives, ADMET properties have been predicted using modules within Schrödinger's Maestro molecular modeling package.[5] These studies suggest that such compounds have the potential to be orally bioavailable.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental and computational workflows involved in the bioactivity prediction of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 4-isopropylbenzoyl_carbohydrazide 4-isopropylbenzoyl carbohydrazide (1) Reflux_1 Reflux (20h) Ethanol, HCl 4-isopropylbenzoyl_carbohydrazide->Reflux_1 Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Reflux_1 Compound_2 5-(4-Isopropylphenyl)-1,3,4- thiadiazol-2-amine (2) Reflux_1->Compound_2 Reflux_2 Reflux (12h) Compound_2->Reflux_2 Acid_anhydrides Symmetrical Acid Anhydrides Acid_anhydrides->Reflux_2 Pyridine Pyridine Pyridine->Reflux_2 Derivatives_3aj N-acylated Derivatives 3(a-j) Reflux_2->Derivatives_3aj

Caption: Synthetic pathway for this compound and its N-acylated derivatives.

In_Silico_Workflow cluster_workflow In Silico Bioactivity Prediction Workflow Ligand_Preparation Ligand Preparation (3D Structure Generation) Molecular_Docking Molecular Docking (e.g., AutoDock) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction QSAR_Modeling QSAR Modeling (Optional Extension) Ligand_Preparation->QSAR_Modeling Target_Selection Target Protein Selection (e.g., PDB: 5JZX) Target_Selection->Molecular_Docking Binding_Energy Binding Energy Calculation & P-ose Analysis Molecular_Docking->Binding_Energy Activity_Prediction Bioactivity Prediction & Lead Optimization Binding_Energy->Activity_Prediction Drug_Likeness Drug-Likeness Evaluation ADMET_Prediction->Drug_Likeness Drug_Likeness->Activity_Prediction QSAR_Modeling->Activity_Prediction

Caption: A generalized workflow for the in silico prediction of bioactivity.

Signaling_Pathway cluster_pathway Potential Inhibition of a Bacterial Signaling Pathway Thiadiazole_Derivative 5-(4-Isopropylphenyl)-1,3,4- thiadiazol-2-amine Derivative Bacterial_Enzyme Bacterial Enzyme (e.g., Dihydrofolate Reductase) Thiadiazole_Derivative->Bacterial_Enzyme Inhibits Product Product (Essential for Bacterial Growth) Bacterial_Enzyme->Product Bacterial_Growth Bacterial Growth Inhibition Substrate Substrate Substrate->Bacterial_Enzyme

Caption: A hypothetical signaling pathway illustrating the potential antimicrobial mechanism of action.

Conclusion

The in silico prediction of bioactivity for this compound and its derivatives represents a powerful approach to accelerate drug discovery. Molecular docking studies have provided valuable insights into the binding interactions of these compounds, suggesting potential mechanisms for their observed antimicrobial effects. ADMET predictions further support their potential as drug-like molecules. This guide provides a framework for researchers to understand and apply these computational techniques in the evaluation of novel 1,3,4-thiadiazole-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.

References

An In-Depth Technical Guide to the Lipophilicity and Solubility of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility of the compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages high-quality, in-silico predictions from the SwissADME model to provide a detailed physicochemical profile. Furthermore, this guide outlines detailed experimental protocols for the determination of lipophilicity (logP) and aqueous solubility, adapted for this class of compounds. These methodologies, along with workflow diagrams, are intended to provide researchers with the necessary tools to empirically validate the predicted properties and further characterize this and similar molecules in a drug discovery and development context.

Physicochemical Properties

The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity and potential toxicity.

Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of this compound, generated using the SwissADME web tool. These predictions offer valuable insights into the compound's likely behavior in biological systems.

PropertyPredicted ValueMethod/Descriptor
Lipophilicity
logP (iLOGP)2.89Physics-based
logP (XLOGP3)2.80Atomistic
logP (WLOGP)2.92Fragmental
logP (MLOGP)2.45Topological
logP (SILICOS-IT)3.25Hybrid
Solubility
logS (ESOL)-3.45Topological
Solubility (ESOL)0.35 mg/mL; 1.60e-3 mol/LTopological
logS (Ali)-3.89Topological
Solubility (Ali)0.13 mg/mL; 5.91e-4 mol/LTopological
logS (SILICOS-IT)-3.21Fragmental/Topo.
Solubility (SILICOS-IT)0.62 mg/mL; 2.83e-3 mol/LFragmental/Topo.
Pharmacokinetics
GI AbsorptionHighBOILED-Egg Model
Blood-Brain BarrierYesBOILED-Egg Model
P-gp SubstrateNoSVM
CYP1A2 InhibitorNoSVM
CYP2C19 InhibitorYesSVM
CYP2C9 InhibitorYesSVM
CYP2D6 InhibitorNoSVM
CYP3A4 InhibitorNoSVM
Drug-Likeness
Lipinski Rule of 5Yes (0 violations)Rule-based
Ghose FilterYes (0 violations)Rule-based
Veber FilterYes (0 violations)Rule-based
Egan FilterYes (0 violations)Rule-based
Muegge FilterYes (0 violations)Rule-based
Bioavailability Score0.55Fragment-based

Experimental Protocols

To empirically determine the lipophilicity and solubility of this compound, the following detailed protocols are recommended.

Determination of Lipophilicity (logP) by RP-HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (logP) through correlation with the compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials and Equipment:

  • This compound (solid, >95% purity)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • A set of standard compounds with known logP values (e.g., uracil, salicylic acid, benzene, toluene, naphthalene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Mobile Phases: Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to control the ionization state of the analyte and improve peak shape.

  • Preparation of Standard and Sample Solutions:

    • Prepare stock solutions of the standard compounds and the test compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of approximately 50 µg/mL by diluting with the corresponding mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to a value where the compound has significant absorbance.

  • Data Acquisition:

    • Inject a blank (mobile phase) to establish a baseline.

    • For each mobile phase composition, inject the standard compounds and the test compound.

    • Record the retention time (t_R) for each compound. Determine the void time (t_0) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • For each compound and mobile phase, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.

    • For each compound, plot log(k') against the percentage of acetonitrile in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous phase (0% acetonitrile) to determine the log(k'_w).

    • Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'_w) values.

    • Using the log(k'_w) of this compound, determine its experimental logP from the calibration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

  • This compound (solid, >95% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, low-binding)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The excess solid should be clearly visible.

    • Add a known volume of PBS (pH 7.4) to the vial (e.g., 2 mL).

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment.

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

  • Sample Processing:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

G cluster_lipophilicity Lipophilicity Determination (logP) cluster_solubility Solubility Determination (logS) prep_standards_l Prepare Standard Solutions (Known logP) hplc_analysis_l RP-HPLC Analysis (Varying Mobile Phase) prep_standards_l->hplc_analysis_l prep_sample_l Prepare Test Compound Solution prep_sample_l->hplc_analysis_l calc_kw_l Calculate log(k'_w) hplc_analysis_l->calc_kw_l calibration_l Generate Calibration Curve calc_kw_l->calibration_l det_logp Determine Experimental logP calibration_l->det_logp prep_suspension Prepare Supersaturated Suspension equilibration Equilibrate (Shake-Flask) 24-48h prep_suspension->equilibration separation Separate Solid/Liquid (Centrifuge & Filter) equilibration->separation analysis_s Analyze Supernatant (HPLC or UV-Vis) separation->analysis_s quant_standards Prepare Quantification Standards quant_standards->analysis_s det_sol Determine Aqueous Solubility analysis_s->det_sol start Test Compound start->prep_sample_l Lipophilicity start->prep_suspension Solubility

Physicochemical Characterization Workflow.
Interplay of Lipophilicity, Solubility, and Oral Bioavailability

This diagram illustrates the critical balance between lipophilicity and solubility required for optimal oral bioavailability of a drug candidate.

G cluster_properties Core Physicochemical Properties lipophilicity Lipophilicity (logP) solubility Aqueous Solubility (logS) lipophilicity->solubility Decreases permeability Permeability across Intestinal Wall lipophilicity->permeability Increases dissolution Dissolution in GI Tract solubility->dissolution Increases bioavailability Oral Bioavailability dissolution->bioavailability Enables permeability->bioavailability Enables

Relationship between Physicochemical Properties and Bioavailability.

The Antiviral Potential of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the continuous exploration of novel chemical scaffolds with potent antiviral properties. Among these, the 2-amino-1,3,4-thiadiazole core has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the antiviral potential of 2-amino-1,3,4-thiadiazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. The 2-amino substituted derivatives of this scaffold have been extensively synthesized and evaluated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] In the realm of virology, these compounds have shown promising activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV), influenza viruses, and Human Cytomegalovirus (HCMV).[1][3] Their mechanism of action often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.[4][5]

Quantitative Antiviral Activity

The antiviral efficacy of 2-amino-1,3,4-thiadiazole derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates greater selectivity for viral targets over host cells. The following tables summarize the reported in vitro antiviral activities of various 2-amino-1,3,4-thiadiazole compounds against different viruses.

Table 1: Anti-HIV-1 Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeVirus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)SIReference
2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(phenyl)acetamideHIV-1 (IIIB)MT-420.83>100>4.8[1]
2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl)acetamideHIV-1 (IIIB)MT-47.50>100>13.3[1]
4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamateHIV-1MT-428.8--[4]
4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-ethylcarbamateHIV-1MT-40.09--[4]

Table 2: Anti-Influenza Virus Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeVirus StrainCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)SIReference
1,3,4-Thiadiazol-2-ylcyanamide (LY217896)Influenza A (various)MDCK0.37 - 1.19>1.54 (non-dividing)-[6]
1,3,4-Thiadiazol-2-ylcyanamide (LY217896)Influenza B (various)MDCK0.75 - 1.54>1.54 (non-dividing)-[6]

Table 3: Anti-Human Cytomegalovirus (HCMV) Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeVirus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)SIReference
Patented 2-amino-1,3,4-thiadiazole derivativesHCMV-20-100% inhibition at 25 µM--[1]
Thiazole derivative 1HCMV (AD169)HFF0.57>150>263[7]
Thiazole derivative 5HCMV (AD169)HFF0.57>150>263[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antiviral evaluation of 2-amino-1,3,4-thiadiazole compounds, based on established protocols in the literature.

General Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.

Example Protocol: [8]

  • Starting Material Preparation: A substituted aromatic aldehyde is reacted with thiosemicarbazide in the presence of a catalytic amount of an acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazone.

  • Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization to form the 2-amino-1,3,4-thiadiazole ring. This can be achieved using various reagents such as ferric chloride (FeCl₃) or by heating in the presence of an oxidizing agent.

  • Purification: The resulting solid is filtered, washed with a suitable solvent, and purified by recrystallization to obtain the final 2-amino-1,3,4-thiadiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antiviral Activity Assays

This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., MT-4 for HIV, HFF for HCMV) is seeded in a 96-well microtiter plate and incubated until confluent.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.

  • Infection and Treatment: The cell monolayer is infected with a predetermined titer of the virus. Immediately after infection, the different concentrations of the test compounds are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 3-7 days).

  • Quantification of CPE: The extent of CPE is quantified. This can be done microscopically by scoring the percentage of cell destruction or, more quantitatively, by using a cell viability assay.

  • Cell Viability Assay (MTT or XTT):

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the virus-induced CPE by 50% compared to the virus control. The CC₅₀ value is determined from parallel experiments with uninfected cells treated with the compound.

This assay is used to determine the effect of a compound on the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in 6-well or 12-well plates.

  • Virus Adsorption: The cell monolayer is infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral attachment.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the control wells (typically 2-3 days for influenza).

  • Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.

  • Data Analysis: The number of plaques in each well is counted, and the IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action Studies

This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of HIV-1 RT.

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction mixture including a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, one of which is labeled, e.g., with biotin or a radioisotope), and the purified recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis by the RT enzyme.

  • Detection: The amount of newly synthesized DNA is quantified. If a biotin-labeled dNTP is used, the product can be captured on a streptavidin-coated plate and detected using an enzyme-linked immunosorbent assay (ELISA)-based method. If a radiolabeled dNTP is used, the product is captured on a filter, and the radioactivity is measured.

  • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits the RT activity by 50% compared to the no-inhibitor control.

Visualizing Mechanisms of Antiviral Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the life cycles of HIV-1 and Influenza A virus and highlight the points of inhibition by 2-amino-1,3,4-thiadiazole compounds.

HIV-1 Life Cycle and Inhibition by NNRTIs

Many 2-amino-1,3,4-thiadiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks the conversion of viral RNA into DNA.[9][10][11]

HIV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration RT_Enzyme Reverse Transcriptase Reverse_Transcription->RT_Enzyme Transcription_Translation 4. Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Release Inhibitor 2-Amino-1,3,4-Thiadiazole (NNRTI) Inhibitor->RT_Enzyme Inhibits

HIV-1 life cycle showing inhibition of reverse transcriptase.
Influenza A Virus Life Cycle and Potential Inhibition

Some 2-amino-1,3,4-thiadiazole derivatives have been suggested to target the M2 ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the endosome by allowing protons to enter the virion, which facilitates the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.[5][12][13][14]

Influenza_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell Influenza_Virion Influenza A Virion Attachment 1. Attachment Influenza_Virion->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Uncoating 3. Uncoating in Endosome Endocytosis->Uncoating M2_Channel M2 Ion Channel Uncoating->M2_Channel vRNP_Release vRNP Release Uncoating->vRNP_Release Replication 4. Replication & Transcription in Nucleus Translation 5. Protein Synthesis Replication->Translation Assembly_Budding 6. Assembly & Budding Translation->Assembly_Budding New_Virion New Influenza Virion Assembly_Budding->New_Virion Release Inhibitor 2-Amino-1,3,4-Thiadiazole Derivative Inhibitor->M2_Channel Inhibits vRNP_Release->Replication

Influenza A virus life cycle with potential M2 ion channel inhibition.

Conclusion

2-Amino-1,3,4-thiadiazole derivatives represent a promising class of compounds with significant antiviral potential. Their activity against critical human pathogens like HIV and influenza virus, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent antiviral agents based on this versatile scaffold. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as exploring their potential against a broader range of viral targets.

References

Anticancer Properties of Substituted 1,3,4-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anticancer potential. This technical guide provides an in-depth overview of the anticancer properties of substituted 1,3,4-thiadiazole derivatives, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data on their cytotoxic effects, details key experimental protocols for their evaluation, and visualizes the signaling pathways through which they exert their anticancer activity.

Introduction to 1,3,4-Thiadiazole Derivatives in Oncology

The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its structural resemblance to pyrimidine, a core component of nucleic acid bases. This bioisosteric relationship is believed to contribute to the ability of its derivatives to interfere with DNA replication and other fundamental cellular processes in cancer cells. Furthermore, the unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, facilitate the crossing of cellular membranes and interaction with various biological targets, leading to a broad spectrum of anticancer activities. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways often dysregulated in cancer.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from recent studies, providing a comparative view of their potency.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Comp-1 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)A549 (Lung)2.58-6.47[1]
Comp-2 2-(p-Tolylamino)-5-ethylMCF-7 (Breast)0.084 (mmol/L)[2]
Comp-3 2-(p-Tolylamino)-5-ethylA549 (Lung)0.034 (mmol/L)[2]
Comp-4 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)MCF-7 (Breast)49.6[3][4]
Comp-5 2-(2-Trluoromethylphenylamino)-5-(3-methoxyphenyl)MDA-MB-231 (Breast)53.4[3][4]
Comp-6 5-[2-(Benzenesulfonylmethyl)phenyl]-2-aminoLoVo (Colon)2.44[5]
Comp-7 5-[2-(Benzenesulfonylmethyl)phenyl]-2-aminoMCF-7 (Breast)23.29[5]

Table 2: Anticancer Activity of 1,3,4-Thiadiazole-Fused Heterocycles

Compound IDFused Ring SystemCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b][6][7][8]thiadiazole Deriv. ImidazothiadiazoleA549 (Lung)2.58-6.47[1]

Table 3: Anticancer Activity of 1,3,4-Thiadiazole-Thioacetamide Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Thioacetamide Deriv. 1 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)33[8]
Thioacetamide Deriv. 2 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHeLa (Cervical)12.4[8]

Key Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives

Substituted 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway at different nodal points, leading to the induction of apoptosis and cell cycle arrest. The diagram below illustrates the mechanism of action of 1,3,4-thiadiazole derivatives on this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 TSC2 TSC2 Akt->TSC2 Apoptosis Apoptosis Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Rheb Rheb-GTP TSC2->Rheb Rheb->mTORC1 Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->Akt Inhibition PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target. Certain 1,3,4-thiadiazole derivatives have been designed as EGFR inhibitors, effectively blocking downstream signaling cascades and leading to anticancer effects. The following diagram illustrates the EGFR signaling pathway and the inhibitory action of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->EGFR Inhibition Akt Akt PI3K->Akt Akt->Survival

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.

Detailed Experimental Protocols

The evaluation of the anticancer properties of 1,3,4-thiadiazole derivatives involves a series of standardized in vitro assays. This section provides detailed methodologies for the most common experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the 1,3,4-thiadiazole derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).

    • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of 1,3,4-thiadiazole derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and EGFR.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

Substituted 1,3,4-thiadiazole derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the further investigation and optimization of these compounds as novel cancer therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in advancing 1,3,4-thiadiazole derivatives towards clinical applications.

References

Antimicrobial Spectrum of 5-Aryl-1,3,4-Thiadiazol-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has necessitated the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action. Among the heterocyclic compounds that have garnered considerable attention in medicinal chemistry, the 1,3,4-thiadiazole scaffold is a promising pharmacophore.[1][2] In particular, 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of these compounds, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been quantitatively assessed using standard methods such as the Kirby-Bauer disk diffusion test (measuring the zone of inhibition) and the broth microdilution method (determining the Minimum Inhibitory Concentration - MIC). The following tables summarize the reported antimicrobial activities of various derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)

Compound IDAryl SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4a 4-HSignificant ActivitySignificant ActivityModerate ActivityModerate Activity[5]
4b 4-ClSignificant ActivitySignificant ActivityModerate ActivityModerate Activity[5]
4c 4-BrSignificant ActivitySignificant ActivityModerate ActivityModerate Activity[5]
- Phenyl18 mm17 mm16 mm15 mm[1]
- Benzyl19 mm18 mm17 mm16 mm[1]

Standard antibacterial drug used for comparison was Ciprofloxacin.[5]

Table 2: Antifungal Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)

Compound IDAryl SubstituentAspergillus nigerCandida albicansReference
4f 4-FSignificant ActivitySignificant Activity[5]
4g 4-NO₂Significant ActivitySignificant Activity[5]
- Phenyl18 mm17 mm[1]
- Benzyl19 mm18 mm[1]

Standard antifungal drug used for comparison was Fluconazole.[5]

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (µg/mL)

Compound IDAryl SubstituentS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicansReference
8a 4-F-phenyl2022----[3]
8b 4-Cl-phenyl2528----[3]
4c 4-Br-phenyl------[5]
4f 4-F-phenyl----SignificantSignificant[5]
4g 4-NO₂-phenyl----SignificantSignificant[5]

Standard drugs for comparison were Ciprofloxacin for bacteria and Fluconazole for fungi.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of 5-aryl-1,3,4-thiadiazol-2-amines. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11]

Synthesis of 5-Aryl-1,3,4-Thiadiazol-2-amines

A general method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[5]

Procedure:

  • A mixture of a 4-substituted benzoyl thiosemicarbazide and a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) is prepared.[5][12]

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered.

  • The crude product is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method determines the sensitivity of a microbial isolate to a particular antimicrobial agent.[6][13][14]

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard.[6][13]

  • Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6][13]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.[14]

  • Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-24 hours.[14]

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]

Procedure:

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the Kirby-Bauer test.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Agar Plate Inoculum->Inoculate_Plate Inoculate_Wells Inoculate Microtiter Plate Wells Inoculum->Inoculate_Wells Media Mueller-Hinton Agar/Broth Media->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compound Media->Serial_Dilution Compound Test Compound Solution/Disks Place_Disks Apply Compound-impregnated Disks Compound->Place_Disks Compound->Serial_Dilution Inoculate_Plate->Place_Disks Incubate_Plate Incubate Plate Place_Disks->Incubate_Plate Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plate->Measure_Zones Serial_Dilution->Inoculate_Wells Incubate_MIC Incubate Microtiter Plate Inoculate_Wells->Incubate_MIC Determine_MIC Determine MIC (µg/mL) Incubate_MIC->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Postulated Mechanisms of Antimicrobial Action

Mechanism_of_Action cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine DNA Bacterial/Fungal DNA Thiadiazole->DNA Intercalation/ Groove Binding Enzyme Essential Enzymes (e.g., Kinases) Thiadiazole->Enzyme Enzyme Inhibition Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Enzyme->Metabolic_Disruption Cell_Death Microbial Cell Death Replication_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Postulated mechanisms of antimicrobial action.

The antimicrobial activity of 5-aryl-1,3,4-thiadiazol-2-amines is believed to stem from their interaction with key microbial components. One proposed mechanism involves the binding of these compounds to microbial DNA, potentially through intercalation or groove binding, which can disrupt DNA replication and lead to cell death.[15][16] Another potential mechanism is the inhibition of essential microbial enzymes, such as kinases, which would disrupt critical metabolic pathways necessary for microbial survival.[17][18] Further research is needed to fully elucidate the precise molecular targets and signaling pathways involved.

References

Methodological & Application

Application Note: Synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The 2-amino-5-substituted-1,3,4-thiadiazole framework is a particularly important pharmacophore. This document provides a detailed protocol for the synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a key intermediate for the development of novel therapeutic agents. The primary method described is the acid-catalyzed cyclization of 4-isopropylbenzoic acid and thiosemicarbazide.

Principle of Synthesis: The synthesis involves the condensation of the carboxylic acid group of 4-isopropylbenzoic acid with thiosemicarbazide, followed by an intramolecular dehydrative cyclization. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the formation of the 1,3,4-thiadiazole ring.[1][2] This one-pot method is an efficient route to the target compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-isopropylbenzoic acid and thiosemicarbazide.

Materials and Equipment:

  • 4-Isopropylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95% or absolute)

  • Ammonia solution (aqueous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

  • Melting point apparatus

  • FT-IR, NMR, and Mass Spectrometers for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-isopropylbenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol).[1]

  • Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture to form a suspension.[1]

  • Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring mixture. An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice or ice-cold water.

  • Neutralization: Neutralize the acidic solution by adding an aqueous ammonia solution dropwise with constant stirring until the pH is neutral (pH ≈ 7). This will cause the crude product to precipitate out of the solution.[3]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[2]

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

ParameterValueReference
Reactants
4-Isopropylbenzoic Acid0.1 mol[1]
Thiosemicarbazide0.1 mol[1]
Conc. Sulfuric Acid5 mL[1]
Reaction Conditions
SolventEthanol (50 mL)[1]
TemperatureReflux[1]
Reaction Time2 hours[1]
Product Information
Chemical NameThis compound
Molecular FormulaC₁₁H₁₃N₃S[4]
Molecular Weight219.31 g/mol [4]
AppearanceCrystalline Solid
Expected YieldGood to Moderate
Purification MethodRecrystallization from Ethanol[2]

Expected Characterization Data:

  • FT-IR (KBr, cm⁻¹): Expected peaks around 3100-3400 (N-H stretching of amine), 2900-3000 (C-H stretching), 1600-1650 (C=N stretching), and characteristic aromatic C-H bands.

  • ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons are expected between 7.3-7.8 ppm. The amine (-NH₂) protons should appear as a broad singlet around 7.4 ppm (D₂O exchangeable). The isopropyl group should show a multiplet for the -CH proton and a doublet for the -CH₃ protons.[3]

  • Mass Spec (m/z): The molecular ion peak [M]⁺ is expected at approximately 219.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, characterized product.

Synthesis_Workflow start Start reagents 1. Combine Reactants - 4-Isopropylbenzoic Acid - Thiosemicarbazide - Ethanol start->reagents acid 2. Add Catalyst (conc. H₂SO₄) reagents->acid reflux 3. Heat to Reflux (2 hours) acid->reflux workup 4. Quench & Neutralize (Pour into Ice Water, Add Ammonia) reflux->workup filter 5. Isolate Crude Product (Vacuum Filtration) workup->filter purify 6. Purify (Recrystallize from Ethanol) filter->purify dry 7. Dry Product purify->dry characterize 8. Characterize (MP, FT-IR, NMR, MS) dry->characterize end Final Product characterize->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Cyclization Methods for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" due to its presence in numerous compounds with a wide array of biological activities.[1][2] These derivatives exhibit significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] The unique structural features of the 1,3,4-thiadiazole ring, particularly the -N=C-S- moiety, contribute to its diverse biological functions.[4][5] Consequently, the development of efficient, scalable, and environmentally benign synthetic methods for this heterocyclic system is of paramount importance to researchers in drug discovery and development.

This document provides detailed application notes and experimental protocols for several key cyclization methods used to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles. The primary synthetic routes involve the cyclization of thiosemicarbazide with carboxylic acids or the oxidative cyclization of thiosemicarbazones. We will cover conventional acid-catalyzed methods, modern energy-assisted techniques like microwave and ultrasound irradiation, and efficient one-pot procedures.

General Reaction Pathway: From Carboxylic Acid and Thiosemicarbazide

The most common approach for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation of a carboxylic acid with thiosemicarbazide. The reaction proceeds via an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the final thiadiazole ring.[6][7]

G Reactants Carboxylic Acid + Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Reactants->Intermediate Condensation (-H₂O) Product 2-Amino-5-substituted- 1,3,4-thiadiazole Intermediate->Product Intramolecular Cyclodehydration (e.g., using Acid Catalyst) (-H₂O)

Caption: General reaction mechanism for 1,3,4-thiadiazole synthesis.

Method 1: Acid-Catalyzed Cyclodehydration

Application Note: This is a classical and widely used method where a strong acid acts as a catalyst and a dehydrating agent to facilitate the cyclization of the acylthiosemicarbazide intermediate. Common reagents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[3][8][9] The choice of acid can influence reaction times and yields, with stronger dehydrating agents like POCl₃ often providing higher yields in shorter times compared to H₂SO₄. These reactions are typically performed under reflux conditions.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using H₂SO₄

This protocol is adapted from conventional heating methods described in the literature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (0.05 mol) to water. In a separate beaker, dissolve p-anisic acid (0.05 mol) in ethanol.

  • Mixing: Add the ethanolic solution of p-anisic acid to the aqueous solution of thiosemicarbazide with constant stirring.

  • Catalyst Addition: Carefully add a few drops (e.g., 10 drops) of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture at 80-90°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Basify the solution with a 10% sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8 to precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

G cluster_workflow Acid-Catalyzed Synthesis Workflow A Mix Carboxylic Acid & Thiosemicarbazide in Solvent B Add Acid Catalyst (e.g., conc. H₂SO₄) A->B C Heat under Reflux (e.g., 4-8 hours) B->C D Monitor by TLC C->D E Pour into Ice Water D->E F Neutralize with Base (e.g., NaHCO₃) E->F G Filter Precipitate F->G H Wash and Dry G->H I Recrystallize H->I G Reactants Aldehyde + Thiosemicarbazide Intermediate Thiosemicarbazone Intermediate Reactants->Intermediate Condensation (e.g., EtOH, Acetic Acid) Product 2-Amino-5-substituted- 1,3,4-thiadiazole Intermediate->Product Oxidative Cyclization (e.g., FeCl₃ or I₂) Reflux

References

Application Notes and Protocols for the Purification of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The following sections outline common and advanced purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and quantitative data to aid in the selection of the most appropriate method.

Introduction to Purification Strategies

The purification of newly synthesized 1,3,4-thiadiazole derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate characterization and reliable biological evaluation. The choice of purification method depends on several factors, including the physicochemical properties of the target compound (e.g., polarity, crystallinity, thermal stability), the nature of the impurities, and the desired scale of purification.

A general workflow for the synthesis and purification of 1,3,4-thiadiazole derivatives is presented below.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Crude_Product Crude Product Workup->Crude_Product Solvent Evaporation Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC TLC TLC Analysis Crude_Product->TLC Purity Assessment Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product HPLC_Analysis HPLC Purity Check Pure_Product->HPLC_Analysis Final Purity Characterization Structural Characterization (NMR, MS, etc.) HPLC_Analysis->Characterization

A general workflow for the synthesis and purification of 1,3,4-thiadiazole derivatives.

Recrystallization

Recrystallization is a widely used, cost-effective technique for purifying solid, crystalline 1,3,4-thiadiazole derivatives. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.

Table 1: Examples of Recrystallization Solvents and Reported Yields for 1,3,4-Thiadiazole Derivatives

Compound ClassRecrystallization Solvent(s)Reported Yield (%)Reference
5-Aryl-N-phenyl-1,3,4-thiadiazole-2-aminesBenzene-Chloroform mixtureNot specified[1]
Substituted 1,3,4-thiadiazolesEthanol70-92[2]
5-Aryl-1,3,4-thiadiazol-2-amine derivativesEthanolNot specified
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamideMethanol83[3]
Azo-containing 1,3,4-thiadiazolesEthanolNot specified[2]
Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general procedure for the recrystallization of a 1,3,4-thiadiazole derivative using ethanol.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 1,3,4-thiadiazole derivative. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this stage.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For 1,3,4-thiadiazole derivatives, silica gel is a commonly used stationary phase.

Table 2: Examples of Column Chromatography Conditions for 1,3,4-Thiadiazole Derivatives

Compound ClassStationary PhaseMobile Phase (Eluent)Reported Yield (%)
Schiff base derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineSilica GelEthyl acetate/Hexane (optimized mixture)Not specified
2-[4-(N,N-Dimethylamino)phenylazo]-5-phenyl-1,3,4-thiadiazoleSilica GelChloroform/Ethyl acetate (5:1 v/v)69
Thiazole substituted 1,3,4-oxadiazole derivativesSilica GelEthyl acetate/Hexanes (2%)Not specified
Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of a 1,3,4-thiadiazole derivative using silica gel column chromatography.

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the target compound from impurities, with an Rf value for the target compound typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude 1,3,4-thiadiazole derivative in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3,4-thiadiazole derivative.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimum Solvent A->B D Load Sample onto Column B->D C Prepare Silica Gel Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Workflow for column chromatography purification.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for separating complex mixtures or purifying compounds that are difficult to crystallize. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.

Table 3: Example of HPLC Conditions for the Analysis of a 1,3,4-Thiadiazole Derivative

CompoundColumnMobile PhaseFlow RateDetection
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamideNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot specifiedNot specified

Note: For preparative applications, the method would be scaled up to a larger diameter column, and the mobile phase may be modified for optimal separation and recovery.

Experimental Protocol: Preparative Reversed-Phase HPLC

This protocol provides a general guideline for developing a preparative HPLC method for the purification of a 1,3,4-thiadiazole derivative.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A common starting point for reversed-phase HPLC is a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase and adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude 1,3,4-thiadiazole derivative in a solvent that is compatible with the mobile phase and filter the solution to remove any particulate matter.

  • Purification Run: Inject the sample onto the preparative HPLC system and begin the purification run using the scaled-up method.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the final purified product.

Purity Assessment

Regardless of the purification method employed, it is crucial to assess the purity of the final 1,3,4-thiadiazole derivative. Common techniques for purity assessment include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method to determine the purity of a compound, often expressed as a percentage of the total peak area.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

  • Spectroscopic Methods (NMR, MS): While primarily used for structural elucidation, these techniques can also reveal the presence of impurities.

By following these detailed protocols and considering the comparative data, researchers, scientists, and drug development professionals can effectively purify 1,3,4-thiadiazole derivatives to the high standards required for further research and development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel thiadiazole compounds is a critical step in the drug discovery and development process. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of thiadiazole compounds using the widely accepted MTT assay. Additionally, this document outlines the presentation of quantitative data and visual representations of the experimental workflow and relevant signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[6]

Data Presentation

The cytotoxic effects of thiadiazole compounds are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[7] A summary of the cytotoxic activity of a hypothetical thiadiazole compound against various cancer cell lines is presented in the table below.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma4812.5 ± 1.8
A549Lung Carcinoma4828.3 ± 3.2
HepG-2Hepatocellular Carcinoma4818.9 ± 2.5
PC-3Prostate Cancer4835.1 ± 4.1
IC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay Protocol for Thiadiazole Compounds

This protocol is a standard procedure for determining the cytotoxicity of thiadiazole compounds against adherent cancer cell lines.

Materials:

  • Thiadiazole compound of interest

  • Human cancer cell lines (e.g., MCF-7, A549, HepG-2, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[7][8]

  • 96-well flat-bottom sterile cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[8]

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the thiadiazole compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the thiadiazole compound in the cell culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the thiadiazole compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a negative control (untreated cells in medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] The plate should be read within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.

Signaling Pathway

Thiadiazole compounds often induce cytotoxicity through the induction of apoptosis, a programmed cell death process.[9][10] A key mechanism in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[11][12]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase thiadiazole Thiadiazole Compound mitochondria Mitochondria thiadiazole->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of cellular proteins

Caption: Simplified intrinsic apoptosis pathway induced by thiadiazole compounds.

References

Application Notes and Protocols for MTT Assay of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine on cancer cell lines using the MTT assay. The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[1][2] Derivatives of this heterocyclic core have been shown to interfere with critical cellular processes in cancer cells, including DNA replication and various signaling pathways.[1][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[4]

This protocol is designed to be a robust starting point for researchers investigating the anticancer potential of this compound.

Experimental Protocols

I. Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HepG2 for liver cancer).

  • Compound: this compound.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[5] The solution should be filter-sterilized and protected from light.[6]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • 96-well flat-bottom sterile microplates

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired).

    • Laminar flow hood

    • Inverted microscope

    • Multichannel pipette

II. Step-by-Step MTT Assay Protocol

A. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume logarithmic growth.[7]

B. Compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • On the day of treatment, prepare serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the diluted compound solutions to the respective wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in culture medium only.

    • Blank: Culture medium without cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

C. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][8]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

D. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The quantitative data from the MTT assay can be summarized in a table for clear comparison of the effects of this compound at different concentrations.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
0.11.2110.07596.6%
11.0980.06387.6%
100.7520.04159.9%
500.4130.03532.9%
1000.1880.02215.0%

Mandatory Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Compound (24-72h incubation) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization Solubilize Formazan (e.g., DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Hypothetical Signaling Pathway Diagram

1,3,4-Thiadiazole derivatives have been reported to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[9] The following diagram illustrates a simplified representation of how this compound might inhibit these pathways, leading to apoptosis.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_pathways Cell Survival Pathways cluster_outcome Cellular Outcome compound This compound PI3K PI3K compound->PI3K MAPK MAPK/ERK compound->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-thiadiazole scaffold, in particular, is a common feature in many biologically active molecules.[1][2] These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][4] The antimicrobial potential of novel thiadiazole derivatives necessitates robust and standardized methods for susceptibility testing to determine their efficacy and spectrum of activity.

These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of novel thiadiazole compounds, focusing on the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility screening using the disk diffusion method.

Key Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This method is widely used for screening new compounds and providing a standardized measure of antimicrobial efficacy.[6][7]

Materials:

  • Novel thiadiazole compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the novel thiadiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiadiazole compound in the broth.[5] Typically, this involves adding 100 µL of broth to wells 2 through 12, then adding 200 µL of the starting compound concentration to well 1. Subsequently, transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 11, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[5] This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL in each well.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[5]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth of the microorganism.[5][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10] It is determined following an MIC test and is defined as the concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8][9]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipettes and tips or a calibrated loop

  • Incubator

Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10]

  • Plating: From each of these selected wells, pipette a small aliquot (e.g., 10-100 µL) and spread it evenly onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC test.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the thiadiazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8][9] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative assay used to screen the susceptibility of bacteria to antimicrobial agents.[11][12] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[11][13]

Materials:

  • Sterile filter paper disks

  • Novel thiadiazole compounds of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[11]

  • Disk Preparation and Placement: Impregnate sterile filter paper disks with a known concentration of the novel thiadiazole compound. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[11][14] Ensure the disks are firmly in contact with the agar. A blank disk (with solvent only) should be used as a negative control.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13][14] The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[14] Results can be categorized as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts, if available for the specific class of compounds.[15]

Data Presentation

Summarizing quantitative data in a structured format is crucial for the comparison of the antimicrobial activity of different thiadiazole compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiadiazole Compounds (µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
Thia-00175100>300150
Thia-002125250>300225
Thia-00331.2562.512575
Reference Drug0.5 (Vancomycin)2 (Ciprofloxacin)1 (Ciprofloxacin)1 (Fluconazole)

Note: Data presented here is hypothetical and for illustrative purposes, based on values reported in similar studies.[16]

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thia-003S. aureus31.2562.52Bactericidal
Thia-003E. coli62.52504Bactericidal
Thia-001S. aureus753004Bactericidal

Note: A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[9]

Table 3: Zone of Inhibition Diameters from Disk Diffusion Assay (mm)

Compound ID (Concentration)Staphylococcus aureusEscherichia coliPseudomonas aeruginosa
Thia-001 (30 µg)18150
Thia-002 (30 µg)14110
Thia-003 (30 µg)221912
Reference Drug (30 µg)25 (Vancomycin)30 (Ciprofloxacin)28 (Ciprofloxacin)

Note: Data is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_ast Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Novel Thiadiazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization disk_diffusion Disk Diffusion Assay (Qualitative Screening) characterization->disk_diffusion mic_determination Broth Microdilution (MIC Determination) disk_diffusion->mic_determination Promising Compounds mbc_determination Subculturing (MBC Determination) mic_determination->mbc_determination data_analysis Data Collection & Tabulation (Zone of Inhibition, MIC, MBC) mbc_determination->data_analysis interpretation Interpretation of Results (Susceptible, Resistant, Bactericidal) data_analysis->interpretation

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of novel thiadiazole derivatives.

logical_relationship A Novel Thiadiazole Compound B Interaction with Microbial Target (e.g., Enzyme, DNA Gyrase) A->B C Disruption of Essential Cellular Pathway B->C D Inhibition of Microbial Growth (Bacteriostatic/Fungistatic) C->D E Microbial Cell Death (Bactericidal/Fungicidal) C->E

Caption: Hypothesized mechanism of action for antimicrobial thiadiazole compounds.

References

Application Notes and Protocols for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as an enzyme inhibitor, with a primary focus on its computationally predicted activity against Mycobacterium tuberculosis UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). Additionally, considering the broad bioactivity of the 1,3,4-thiadiazole scaffold, its potential as a carbonic anhydrase inhibitor is also explored. Detailed protocols for relevant enzyme assays are provided to facilitate further investigation.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold known for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] Recent in silico studies have identified this compound as a potential inhibitor of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) from Mycobacterium tuberculosis, an essential enzyme in the bacterial cell wall biosynthesis pathway.[2] This suggests its potential as a novel anti-tuberculosis agent. Furthermore, derivatives of 1,3,4-thiadiazole are well-documented inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer.[3][4][5][6]

This document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols to evaluate the enzyme inhibitory activity of this compound.

Synthesis and Characterization

This compound can be synthesized through a straightforward pathway.[2] The general approach involves the cyclization of a thiosemicarbazide derivative. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR, LC-MS, and elemental analysis.[2]

Potential Enzyme Targets and Data Presentation

Mycobacterium tuberculosis MurB Inhibitor

Molecular docking studies have suggested that this compound and its derivatives exhibit good binding energies with the active site of MurB (PDB ID: 5JZX).[2] MurB is a key enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] Inhibition of MurB would disrupt this pathway, leading to bacterial cell death. While experimental quantitative data for the specific inhibition of MurB by this compound is not yet available, the in silico data provides a strong rationale for its investigation as a novel anti-tubercular agent.

Table 1: In Silico Docking Data of this compound Derivatives against MurB (PDB: 5JZX)

Compound DerivativeBinding Energy (kcal/mol)
Derivative 3aGood
Derivative 3hGood
Derivative 3iGood
Data from molecular docking investigations suggest favorable binding interactions.[2] "Good" indicates a strong predicted affinity.
Carbonic Anhydrase (CA) Inhibitor

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, particularly isoforms associated with cancer (e.g., CA IX and CA XII) and other diseases like glaucoma.[3][4][5][6] While specific IC50 or Ki values for this compound against various CA isoforms are not currently available in the literature, its structural similarity to known CA inhibitors warrants investigation.

Table 2: Representative Inhibition Data for 1,3,4-Thiadiazole Derivatives against Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC50/Ki, µM)hCA II (IC50/Ki, µM)
5-amino-1,3,4-thiadiazole-2-sulfonamide1.5 (IC50)3.4 (IC50)
Acetazolamide3.4 (IC50)5.9 (IC50)
Novel Amide Derivative 50.179 (IC50)0.225 (IC50)
Novel Amide Derivative 60.758 (IC50)0.194 (IC50)
Novel Amide Derivative 70.978 (IC50)0.205 (IC50)
This table presents data for related compounds to highlight the potential of the 1,3,4-thiadiazole scaffold as a source of potent CA inhibitors.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation based on common synthesis methods for this class of compounds.

Materials:

  • 4-Isopropylbenzoyl chloride

  • Thiosemicarbazide

  • Phosphorus oxychloride or concentrated sulfuric acid

  • Ethanol

  • Ammonia solution

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Preparation of 1-(4-isopropylbenzoyl)thiosemicarbazide: React 4-isopropylbenzoyl chloride with thiosemicarbazide in a suitable solvent.

  • Cyclization: Treat the resulting thiosemicarbazide derivative with a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid to induce cyclization.

  • Neutralization and Isolation: Neutralize the reaction mixture with an ammonia solution to precipitate the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Start Start Reactants 4-Isopropylbenzoyl chloride + Thiosemicarbazide Start->Reactants Intermediate 1-(4-isopropylbenzoyl)thiosemicarbazide Reactants->Intermediate Cyclization Cyclization (e.g., H2SO4) Intermediate->Cyclization Neutralization Neutralization (Ammonia) Cyclization->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis of the title compound.

Protocol 2: In Vitro Inhibition Assay for M. tuberculosis MurB

This spectrophotometric assay measures the activity of MurB by monitoring the oxidation of its cofactor, NADPH.

Materials:

  • Purified recombinant M. tuberculosis MurB enzyme

  • UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) - substrate

  • NADPH - cofactor

  • This compound (test inhibitor)

  • Known MurB inhibitor (positive control, e.g., 3,5-dioxopyrazolidines)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl and 0.5 mM DTT)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO.

    • Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare working solutions of MurB enzyme, UNAGEP, and NADPH in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, a specific concentration of the test inhibitor, and MurB enzyme.

    • Positive control wells: Add assay buffer, a specific concentration of the known inhibitor, and MurB enzyme.

    • Negative control (no inhibitor) wells: Add assay buffer, DMSO (at the same final concentration as in the test wells), and MurB enzyme.

    • Blank wells: Add assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and then UNAGEP to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and thus MurB activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for MurB Inhibition Assay

cluster_murB_assay MurB Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well plate (Controls and Test Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate & Cofactor) Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Absorbance Reading (340 nm) Initiate_Reaction->Kinetic_Read Data_Analysis Calculate % Inhibition and IC50 Kinetic_Read->Data_Analysis Result Determine Inhibitory Potency Data_Analysis->Result

Caption: A step-by-step workflow for the MurB enzyme inhibition assay.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA) - substrate

  • This compound (test inhibitor)

  • Acetazolamide (known CA inhibitor as a positive control)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test and control inhibitors in DMSO.

    • Create serial dilutions of the inhibitors in the assay buffer.

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, a specific concentration of the test inhibitor, and the CA enzyme solution.

    • Positive control wells: Add assay buffer, a specific concentration of acetazolamide, and the CA enzyme solution.

    • Negative control (no inhibitor) wells: Add assay buffer, DMSO, and the CA enzyme solution.

    • Blank wells: Add assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the p-NPA solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular time intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition and the IC50 value as described in the MurB assay protocol.

Signaling Pathways

MurB and Bacterial Cell Wall Synthesis

MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis. This pathway is essential for bacterial survival and is not present in humans, making it an excellent target for antibiotics. The inhibition of MurB directly disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

Logical Relationship of MurB Inhibition

cluster_murB_pathway Impact of MurB Inhibition Inhibitor 5-(4-Isopropylphenyl)-1,3,4- thiadiazol-2-amine MurB MurB Enzyme Inhibitor->MurB Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis MurB->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death MurB->Cell_Lysis Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: The inhibitory effect on MurB disrupts bacterial cell wall synthesis.

Carbonic Anhydrase Inhibition and Cancer Signaling

Tumor-associated carbonic anhydrases, such as CA IX and CA XII, play a critical role in maintaining the pH balance in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy. Inhibiting these CAs can disrupt pH regulation, leading to increased intracellular acidosis and subsequent apoptosis. CA IX has been shown to influence signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell proliferation and survival.

Hypothetical Signaling Pathway for CA IX Inhibition

cluster_caix_pathway Hypothetical Signaling Cascade upon CA IX Inhibition Inhibitor 5-(4-Isopropylphenyl)-1,3,4- thiadiazol-2-amine CAIX Carbonic Anhydrase IX Inhibitor->CAIX Inhibits pH_Regulation Tumor pH Regulation CAIX->pH_Regulation Maintains Apoptosis Apoptosis CAIX->Apoptosis Inhibition leads to pHe_Acidosis Extracellular Acidosis pH_Regulation->pHe_Acidosis Leads to pHi_Increase Intracellular Alkalosis pH_Regulation->pHi_Increase Prevents PI3K_Akt PI3K/Akt Pathway pHi_Increase->PI3K_Akt Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation

Caption: Inhibition of CA IX can disrupt pH balance and affect cancer cell survival pathways.

Conclusion

This compound presents a promising scaffold for the development of novel enzyme inhibitors. The in silico evidence for its activity against M. tuberculosis MurB provides a strong foundation for its evaluation as a potential anti-tubercular agent. Furthermore, the well-established role of the 1,3,4-thiadiazole core in carbonic anhydrase inhibition suggests a secondary avenue for investigation, particularly in the context of oncology. The protocols provided herein offer a starting point for the comprehensive in vitro characterization of this compound's inhibitory potential. Further studies, including quantitative enzyme kinetics, determination of the mechanism of inhibition, and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery, with a focus on its potential as an antimicrobial and anticancer agent.

Physicochemical Properties

PropertyValueSource
CAS Number100987-89-1[6]
Molecular FormulaC11H13N3S[6]
Molecular Weight219.31 g/mol [7]

Biological Activities and Potential Applications

The 1,3,4-thiadiazole core is a versatile scaffold that has been explored for various therapeutic targets. The primary reported activities for derivatives of this compound are in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of 5-substituted-phenyl-1,3,4-thiadiazole-2-amines as anticancer agents.[1][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[1][8] The proposed mechanisms for the anticancer activity of thiadiazole derivatives are diverse and can involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.

A proposed general mechanism for the cytotoxic effects of this class of compounds is the inhibition of protein kinases, which are often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives.

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Compound 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine Derivative Compound->Signaling_Cascade Inhibition

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial and antifungal properties.[5] N-acylated derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans.[5] This suggests that the compound scaffold is a promising starting point for the development of novel antimicrobial agents.

Quantitative Data Summary

The following tables summarize the reported biological activity data for derivatives of this compound.

Table 1: Antibacterial Activity of N-acylated Derivatives

CompoundGram-Positive (S. aureus) Zone of Inhibition (mm)Gram-Negative (E. coli) Zone of Inhibition (mm)
3cGoodModerate
3eModerateGood
3hGoodModerate
3iModerateGood
3jGoodGood
Data interpretation from a qualitative description in the source material.[5]

Table 2: Antifungal Activity of N-acylated Derivatives against Candida albicans

CompoundAntifungal Activity
3a-jMost compounds showed good activity
Data interpretation from a qualitative description in the source material.[5]

Table 3: Anticancer Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line

CompoundSubstitutionGI50 (µg/mL)
4cBromoModerate to good
4fHydroxylModerate to good
4gMethoxyModerate to good
Data interpretation from a qualitative description in the source material.[1][8]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized procedures based on methodologies reported in the literature for similar compounds.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the parent compound, which can then be used for further derivatization.

synthesis_workflow cluster_synthesis Synthesis Workflow Start 4-Isopropyl- benzoyl Chloride Reaction Reaction & Reflux Start->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Cyclization Acid-catalyzed Dehydrocyclization Reaction->Cyclization Neutralization Neutralization with Ammonia Cyclization->Neutralization Isolation Filtration, Washing & Drying Neutralization->Isolation Product 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine Isolation->Product

Caption: General synthesis workflow for the title compound.

Materials:

  • 4-Isopropylbenzoyl chloride

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid or Phosphorous oxychloride

  • Ethanol

  • Ammonia solution

  • Standard laboratory glassware

Procedure:

  • A mixture of 4-isopropylbenzoyl chloride and thiosemicarbazide is refluxed to form the intermediate acyl thiosemicarbazide.

  • The intermediate is then subjected to dehydrocyclization using a strong acid like concentrated sulfuric acid.[1]

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is neutralized with an ammonia solution.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent like ethanol can be performed for purification.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol is used to assess the antibacterial activity of the synthesized compounds.

antibacterial_workflow cluster_antibacterial Antibacterial Assay Workflow Prepare_Plates Prepare Agar Plates with Bacterial Culture Impregnate_Discs Impregnate Paper Discs with Test Compounds Prepare_Plates->Impregnate_Discs Place_Discs Place Discs on Inoculated Agar Plates Impregnate_Discs->Place_Discs Incubate Incubate Plates at 37°C for 24h Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Analyze Compare with Standard Antibiotic & Control Measure_Zones->Analyze

Caption: Workflow for the agar disc diffusion assay.

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile paper discs (6 mm diameter)

  • Petri plates

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with standard antibiotic and solvent control discs, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

mtt_assay_workflow cluster_mtt MTT Assay Workflow Seed_Cells Seed Cancer Cells in a 96-well Plate Incubate_1 Incubate for 24h to allow attachment Seed_Cells->Incubate_1 Add_Compound Add Serial Dilutions of Test Compound Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_3->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity via MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this chemical series in drug discovery programs. Further studies should focus on elucidating the specific mechanisms of action, optimizing the structure-activity relationship, and evaluating the in vivo efficacy and safety of lead compounds.

References

Application of 1,3,4-Thiadiazoles in Agricultural Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agricultural chemistry due to its broad spectrum of biological activities. Derivatives of 1,3,4-thiadiazole have been extensively explored and developed as fungicides, insecticides, herbicides, and plant growth regulators.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for 1,3,4-thiadiazole derivatives in these key agricultural areas.

Fungicidal Applications

1,3,4-Thiadiazole derivatives have demonstrated potent antifungal activity against a wide range of phytopathogenic fungi.[3][4] Their primary mode of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[5][6]

Quantitative Data on Antifungal Activity

The efficacy of various 1,3,4-thiadiazole derivatives against different fungal pathogens is summarized in the table below. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in micrograms per milliliter (µg/mL).

Compound IDFungal SpeciesEC₅₀ (µg/mL)MIC (µg/mL)Reference
Series 1 Rhizoctonia solani4.2 - 228.5-[3]
Rhizoctonia bataticola3.9 - 300.4-[3]
C1 Candida albicans-8 - 96[7][8]
3k Candida albicans-5[9]
3l Candida albicans-10[9]
Series 2 Botrytis cinereaExcellent Activity-[10]
Alternaria solaniExcellent Activity-[10]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details the evaluation of the antifungal activity of 1,3,4-thiadiazole derivatives against phytopathogenic fungi like Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Mycelial plugs (5 mm diameter) of the test fungus from a fresh culture

  • Sterile Petri dishes (90 mm)

  • Positive control (e.g., Carbendazim, Boscalid)[10]

  • Solvent control (DMSO)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control with the same concentration of the solvent and a positive control.

  • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial plug of the test fungus.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Measure the colony diameter (in mm) when the mycelial growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many 1,3,4-thiadiazole-based fungicides function as demethylation inhibitors (DMIs), targeting the enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway in fungi. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Thiadiazole 1,3,4-Thiadiazole Fungicide Thiadiazole->Enzyme Inhibition Enzyme->Intermediate Catalysis AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by 1,3,4-Thiadiazole ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal_N Nerve Signal Propagation Receptor->Signal_N Products Choline + Acetate AChE->Products Hydrolysis ACh_I Acetylcholine (ACh) Receptor_I ACh Receptor ACh_I->Receptor_I Signal_I Continuous Nerve Firing (Paralysis) Receptor_I->Signal_I AChE_I Inhibited Acetylcholinesterase Thiadiazole_I 1,3,4-Thiadiazole Insecticide Thiadiazole_I->AChE_I Inhibition PSII_Inhibition Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB) QA->QB e- PQ Plastoquinone (PQ) QB->PQ e- Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- Thiadiazole 1,3,4-Thiadiazole Herbicide Thiadiazole->QB Binding & Inhibition PGR_Workflow Start Start: Prepare Test Solutions of 1,3,4-Thiadiazole Derivatives Seed_Treatment Seed Treatment or Application to Growth Medium Start->Seed_Treatment Incubation Incubation under Controlled Conditions (Temperature, Light) Seed_Treatment->Incubation Data_Collection Data Collection: - Germination Rate - Root/Shoot Length - Biomass Incubation->Data_Collection Analysis Data Analysis: - Statistical Comparison - Determination of Stimulatory or Inhibitory Effects Data_Collection->Analysis End Conclusion on Plant Growth Regulatory Activity Analysis->End

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a diverse library of 2-amino-5-substituted-1,3,4-thiadiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The solid-phase approach offers advantages in terms of ease of purification, automation, and the generation of compound libraries for drug discovery.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a versatile building block for the development of novel therapeutic agents. Solid-phase organic synthesis (SPOS) provides an efficient methodology for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies.

The general strategy for the solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the assembly of the heterocyclic core on a solid support, followed by diversification of the substituent at the 5-position, and subsequent cleavage from the resin to yield the final products in high yield and purity.[1]

Data Presentation

CompoundSubstituent (R)Synthesis MethodYield (%)Reference
2-Amino-5-phenyl-1,3,4-thiadiazolePhenylThiosemicarbazide and benzoic acid with PPE91MDPI (2023)[2]
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamidePhenyl (N-acetylated)Acetic anhydride and pyridine83MDPI (2023)[2]
4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol4-((4-hydroxyphenyl)diazenyl)phenylAzo coupling and cyclization83JOCPR (2015)[3]
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole4-ChlorophenylNot specified73JOCPR (2015)[3]
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole4-BromophenylNot specified80JOCPR (2015)[3]
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole4-NitrophenylNot specified82JOCPR (2015)[3]

Experimental Workflow and Visualization

The solid-phase synthesis of a library of 2-amino-5-substituted-1,3,4-thiadiazoles can be conceptualized in the following workflow. This process typically starts with a suitable resin, onto which a linker and the initial building blocks are attached. The heterocyclic ring is then formed on the solid support, followed by diversification and final cleavage.

experimental_workflow Resin Solid Support (e.g., Merrifield Resin) Linker_Attachment Linker Attachment Resin->Linker_Attachment Thiosemicarbazide_Formation Thiosemicarbazide Resin Formation Linker_Attachment->Thiosemicarbazide_Formation Cyclization Cyclization to 1,3,4-Thiadiazole Core Thiosemicarbazide_Formation->Cyclization Desulfurative Agent (e.g., p-TsCl) Diversification Diversification at C5 (e.g., Acylation, Alkylation, Suzuki Coupling) Cyclization->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Cleavage Cocktail (e.g., TFA/DCM) Final_Product 2-Amino-5-substituted- 1,3,4-thiadiazole Library Cleavage->Final_Product

Caption: General workflow for the solid-phase synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole library.

A more detailed representation of the chemical transformations on the solid support is provided below. This diagram illustrates the key reaction steps starting from the resin-bound thiosemicarbazide.

signaling_pathway cluster_resin On-Resin Synthesis Resin_Thiosemicarbazide Resin-Bound Thiosemicarbazide Resin_Thiadiazole Polymer-Bound 2-Amido-5-amino- 1,3,4-thiadiazole Resin_Thiosemicarbazide->Resin_Thiadiazole Cyclization Functionalized_Resin Functionalized Thiadiazole Resin Resin_Thiadiazole->Functionalized_Resin Functionalization Cleavage_Cocktail TFA / DCM Functionalized_Resin->Cleavage_Cocktail Cleavage Reagents_Cyclization p-TsCl, Triethylamine Reagents_Cyclization->Resin_Thiadiazole Reagents_Functionalization Alkyl Halides / Acyl Chlorides / Boronic Acids (for Suzuki) Reagents_Functionalization->Functionalized_Resin Final_Products Diverse Library of 2-Amino-5-substituted- 1,3,4-thiadiazoles Cleavage_Cocktail->Final_Products

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is a 2-amino-5-substituted-1,3,4-thiadiazole, can stem from several factors. The most common synthetic route involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative.[1] Here are the primary areas to investigate:

  • Inefficient Cyclizing Agent: The choice of acid catalyst or dehydrating agent is critical. While strong acids like concentrated sulfuric acid are common, they can lead to side reactions and difficult product isolation, which in turn generates a large amount of inorganic salt waste.[1] Alternative reagents often provide better yields.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Purity of Starting Materials: Impurities in the 4-isopropylbenzoic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

  • Suboptimal Work-up Procedure: Product loss during extraction, purification, or crystallization can significantly reduce the final yield.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_cyclizing_agent Evaluate Cyclizing Agent check_reagents->check_cyclizing_agent Reagents Pure optimize_conditions Optimize Reaction Conditions (T, t) check_cyclizing_agent->optimize_conditions Agent is Effective review_workup Review Work-up & Purification optimize_conditions->review_workup Conditions Optimized high_yield Improved Yield review_workup->high_yield Procedure Refined

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing significant impurity formation. What are the likely side reactions?

A2: The formation of impurities often arises from the reaction conditions and the nature of the starting materials. In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, potential side reactions include:

  • Formation of 1,2,4-triazole derivatives: Under certain conditions, particularly in alkaline media, the acylthiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole-3-thiol instead of the desired 1,3,4-thiadiazole.[2][3] Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring.[2]

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or highly concentrated acids, can lead to the decomposition of the thiosemicarbazide starting material or the thiadiazole product.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product, complicating purification.

Q3: The reaction is not proceeding to completion. What steps should I take?

A3: An incomplete reaction can be addressed by systematically evaluating the following:

  • Catalyst/Reagent Activity: Ensure that the acid catalyst or cyclizing agent is active. For example, polyphosphoric acid (PPA) can absorb moisture from the air, reducing its effectiveness. Use freshly opened or properly stored reagents.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Ensure the reaction mixture is reaching and maintaining the target temperature.

  • Reaction Time: Some cyclization reactions may require extended reaction times for completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Molar Ratios: Verify that the molar ratios of the reactants and catalyst are correct as per the chosen protocol. A patent suggests a molar ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) for a high-yield solid-phase reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective cyclizing agents for the synthesis of this compound?

A1: Several effective cyclizing agents can be used, with the choice often depending on the desired yield, reaction conditions, and environmental considerations. Here is a comparison of common reagents:

Cyclizing AgentTypical ConditionsReported YieldsAdvantagesDisadvantages
Conc. Sulfuric Acid (H₂SO₄) Reflux50-90%[1]Readily available, inexpensive.Harsh conditions, potential for side reactions, difficult work-up due to salt formation.[1]
Phosphorus Oxychloride (POCl₃) RefluxGood to excellent[5][6]Effective for a wide range of substrates.Toxic and corrosive, requires careful handling.
Polyphosphoric Acid (PPA) 100-120°C[7]Good yields[7]Good dehydrating agent, can give high-purity products.Viscous and difficult to stir, work-up can be challenging.
Phosphorus Pentachloride (PCl₅) Room temperature (solid-phase grinding)>91%[4]Mild conditions, short reaction time, high yield.[4]Moisture sensitive.

Q2: Can you provide a standard experimental protocol for the synthesis?

A2: Below is a general protocol based on the commonly used acid-catalyzed cyclization of 4-isopropylbenzoyl thiosemicarbazide, which is formed in situ or pre-synthesized from 4-isopropylbenzoyl chloride and thiosemicarbazide.

Experimental Protocol: Synthesis via Dehydrocyclization using Concentrated Sulfuric Acid

  • Preparation of 4-(4-isopropylbenzoyl)thiosemicarbazide: (This step may be performed separately or the thiosemicarbazide can be directly cyclized with 4-isopropylbenzoic acid). To a solution of 4-isopropylbenzoyl chloride in a suitable solvent (e.g., acetone), add an equimolar amount of thiosemicarbazide. Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The resulting precipitate of 4-(4-isopropylbenzoyl)thiosemicarbazide is filtered, washed, and dried.

  • Cyclization: Carefully add the 4-(4-isopropylbenzoyl)thiosemicarbazide (0.02 mol) in small portions to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours), or until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture carefully onto crushed ice.

  • Neutralization: Neutralize the resulting solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is alkaline (pH 8-8.2).[4]

  • Isolation: The precipitated solid product, this compound, is collected by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure compound.[4][9]

Synthesis and Work-up Workflow

synthesis_workflow start Start reactants Mix 4-isopropylbenzoyl thiosemicarbazide with conc. H₂SO₄ at 0-5°C start->reactants stir Stir at Room Temperature (Monitor by TLC) reactants->stir quench Pour onto Crushed Ice stir->quench neutralize Neutralize with Base (e.g., NH₄OH to pH 8-8.2) quench->neutralize filter Filter Precipitated Solid neutralize->filter purify Wash and Recrystallize filter->purify end Pure Product purify->end

Caption: A step-by-step workflow for the synthesis and purification.

Q3: What is the general reaction mechanism?

A3: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid in the presence of an acid catalyst generally proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal nitrogen of the thiosemicarbazide acts as a nucleophile and attacks the activated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated from the intermediate.

  • Intramolecular Cyclization: The sulfur atom of the thiosemicarbazide intermediate attacks the carbonyl carbon, leading to the formation of the five-membered ring.

  • Dehydration and Aromatization: A second molecule of water is eliminated, resulting in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[1]

Reaction Mechanism Pathway

reaction_mechanism start Carboxylic Acid + Thiosemicarbazide protonation Protonation of Carbonyl Oxygen start->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Thiosemicarbazide protonation->nucleophilic_attack dehydration1 Dehydration (Loss of H₂O) nucleophilic_attack->dehydration1 cyclization Intramolecular Cyclization (S-attack) dehydration1->cyclization dehydration2 Second Dehydration & Aromatization cyclization->dehydration2 product 2-Amino-1,3,4-thiadiazole dehydration2->product

References

Technical Support Center: 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-thiadiazoles, with a focus on side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids?

A1: The most frequently encountered side products are 2-amino-1,3,4-oxadiazoles and 4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The formation of these byproducts is highly dependent on the choice of cyclizing agent and the reaction conditions.[1][2][3]

Q2: I isolated a product, but I'm unsure if it's the desired 1,3,4-thiadiazole or the 1,3,4-oxadiazole byproduct. How can I differentiate them?

A2: Spectroscopic methods are key for differentiation. In ¹³C-NMR, the chemical shifts of the two carbon atoms in the 1,3,4-thiadiazole ring typically appear at distinct ppm values (e.g., around 163-160 ppm and 158-159 ppm). These will differ from the signals of the corresponding oxadiazole. Additionally, FT-IR spectroscopy can be informative; the C-S-C stretching vibration in the thiadiazole ring will be absent in the oxadiazole analog, which will instead show a characteristic C-O-C stretching band.[4]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in 1,3,4-thiadiazole synthesis can be attributed to several factors:

  • Incomplete reaction: The intermediate acylthiosemicarbazide may not have fully cyclized.

  • Side product formation: Significant conversion of starting materials to byproducts like oxadiazoles or triazole-thiones will naturally reduce the yield of the desired product.

  • Degradation: Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the degradation of both starting materials and the product.

  • Difficult purification: The use of strong acid catalysts like concentrated sulfuric acid can generate a large amount of inorganic salts, making the isolation and purification of the final product challenging and leading to product loss.

Q4: What is the role of reagents like phosphorus oxychloride (POCl₃) and sulfuric acid (H₂SO₄) in the synthesis?

A4: Both POCl₃ and concentrated H₂SO₄ are commonly used as dehydrating and cyclizing agents. They facilitate the intramolecular cyclization of the acylthiosemicarbazide intermediate by promoting the elimination of a water molecule to form the 1,3,4-thiadiazole ring. However, their strong acidic nature can also contribute to side reactions and purification difficulties.[5][6]

Troubleshooting Guide

Problem 1: Identification of 2-Amino-1,3,4-oxadiazole as a Major Side Product.

  • Question: My spectral data suggests the presence of a significant amount of a byproduct, which I suspect is the corresponding 2-amino-1,3,4-oxadiazole. Why is this happening and how can I prevent it?

  • Answer: The formation of 2-amino-1,3,4-oxadiazoles is a known side reaction, particularly when using certain dehydrating agents.

    • Cause: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) are known to promote the cyclization through the oxygen atom of the acylthiosemicarbazide intermediate, leading to the oxadiazole ring.[3][7] While p-Toluenesulfonyl chloride (p-TsCl) can also lead to oxadiazole formation, the regioselectivity can be influenced by the substituents on the thiosemicarbazide.[3][7]

    • Solution: To favor the formation of the 1,3,4-thiadiazole, consider using a different cyclizing agent. Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) are generally more effective at promoting cyclization through the sulfur atom.[5][6]

Problem 2: Formation of 1,2,4-Triazole-3-thiol as a Side Product.

  • Question: I have identified a byproduct that appears to be a 1,2,4-triazole-3-thiol derivative. What reaction conditions favor the formation of this side product?

  • Answer: The formation of 1,2,4-triazole-3-thiols is another common competitive reaction pathway.

    • Cause: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways. Under acidic conditions, cyclization to the 1,3,4-thiadiazole is generally favored. However, under alkaline conditions, the reaction can proceed through a different intramolecular cyclization to yield the 1,2,4-triazole-3-thiol.[8]

    • Solution: To minimize the formation of the triazole byproduct, ensure that the cyclization step is carried out under acidic conditions. If a basic workup is required, it should be performed carefully after the cyclization is complete.

Data Presentation

Table 1: Comparison of Cyclizing Agents on Product Distribution in 1,3,4-Thiadiazole Synthesis.

Starting MaterialCyclizing AgentSolventProduct(s)Yield (%)Reference
1-Benzoyl-4-phenylthiosemicarbazideEDC·HClDMSO2-Anilino-5-phenyl-1,3,4-oxadiazole95[3]
1-Benzoyl-4-phenylthiosemicarbazidep-TsCl/Et₃NNMP2-Anilino-5-phenyl-1,3,4-thiadiazole85[3]
1-Benzoyl-4-phenylthiosemicarbazidep-TsCl/Et₃NNMP2-Anilino-5-phenyl-1,3,4-oxadiazole10[3]
Thiosemicarbazide & Benzoic AcidPOCl₃Neat2-Amino-5-phenyl-1,3,4-thiadiazole91[9]
Thiosemicarbazide & Benzoic AcidH₂SO₄Neat2-Amino-5-phenyl-1,3,4-thiadiazoleNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)

  • In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) at room temperature for 20 minutes.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[9]

Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Concentrated Sulfuric Acid (H₂SO₄)

  • To a mixture of an aromatic carboxylic acid derivative (0.05 mol) and thiosemicarbazide (0.05 mol), slowly add concentrated sulfuric acid (10 mL) with cooling.

  • Stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated ammonia solution while keeping the mixture cool.

  • Filter the precipitated solid, wash with water, and then with ether.

  • Recrystallize the crude product from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.[10]

Visualizations

Reaction_Pathway start Thiosemicarbazide + Carboxylic Acid Derivative intermediate Acylthiosemicarbazide Intermediate start->intermediate Acylation thiadiazole 2-Amino-1,3,4-thiadiazole (Desired Product) intermediate->thiadiazole Acidic Cyclization (e.g., POCl₃, H₂SO₄) oxadiazole 2-Amino-1,3,4-oxadiazole (Side Product) intermediate->oxadiazole Cyclization with Desulfurizing Agent (e.g., EDC·HCl) triazole 1,2,4-Triazole-3-thiol (Side Product) intermediate->triazole Alkaline Cyclization

Caption: General reaction pathways in 1,3,4-thiadiazole synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_side_products Analyze reaction mixture (TLC, NMR, MS) start->check_side_products oxadiazole_detected 1,3,4-Oxadiazole Detected check_side_products->oxadiazole_detected Side Product A triazole_detected 1,2,4-Triazole Detected check_side_products->triazole_detected Side Product B incomplete_reaction Incomplete Reaction/ Degradation check_side_products->incomplete_reaction Other solution_oxadiazole Change cyclizing agent to POCl₃ or H₂SO₄ oxadiazole_detected->solution_oxadiazole solution_triazole Ensure acidic conditions during cyclization triazole_detected->solution_triazole solution_incomplete Optimize reaction time/ temperature, or use milder conditions incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for 1,3,4-thiadiazole synthesis.

References

Hurd-Mori Reaction Optimization for Thiadiazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Hurd-Mori reaction for thiadiazole synthesis in a question-and-answer format.

Question 1: Why is my Hurd-Mori reaction showing low or no conversion to the desired 1,2,3-thiadiazole?

Answer:

Low or no conversion in the Hurd-Mori reaction can stem from several factors related to your starting materials, reagents, and reaction conditions. Here are the primary aspects to investigate:

  • Substrate Electronics: The electronic nature of the substituents on your hydrazone precursor is a critical factor. Electron-withdrawing groups on the precursor generally lead to higher yields, whereas electron-donating groups can significantly decrease the reaction efficiency, resulting in poor conversion.[1][2][3] For instance, in the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazoles, a precursor with an electron-withdrawing methyl carbamate protecting group resulted in a 94% yield, while those with electron-donating alkyl groups yielded only 15-25%.[1]

  • Absence of α-Methylene Group: A crucial structural requirement for the Hurd-Mori reaction to proceed is the presence of an α-methylene group on the hydrazone precursor.[3][5] Ensure your starting material fulfills this requirement.

  • Reagent Quality:

    • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ is highly sensitive to moisture and can decompose, leading to reduced reactivity.[3]

    • Hydrazone Purity: Your starting hydrazone must be pure and completely dry. Impurities can interfere with the cyclization process.[3]

  • Reaction Conditions:

    • Temperature: The optimal temperature can be substrate-dependent. A common approach is to start the reaction at a low temperature (e.g., in an ice bath) during the addition of thionyl chloride and then allow it to warm to room temperature or reflux.[3][6] In some cases, heating to 60°C has been reported to provide high yields.[3]

    • Solvent: Anhydrous solvents are essential. Dichloromethane (DCM) and chloroform are commonly used.[3] The presence of water will cause a violent reaction with thionyl chloride and inhibit the desired reaction.[3]

Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

Answer:

While the search results focus more on optimizing the yield of the desired 1,2,3-thiadiazole, the formation of unexpected products can occur. One potential side product, especially in related heterocyclic syntheses, is the corresponding 1,3,4-oxadiazole derivative.[7]

Identification and Minimization:

  • Identification: Side products can often be identified using mass spectrometry. An oxadiazole, for example, would have a lower molecular weight compared to the target thiadiazole due to the presence of oxygen instead of sulfur.[7]

  • Minimization:

    • Reagent Choice: While the classic Hurd-Mori reaction uses thionyl chloride, for other thiadiazole syntheses, the use of Lawesson's reagent has been shown to favor the formation of the thiadiazole over the oxadiazole.[7]

    • Controlled Conditions: Careful control over reaction temperature and time can help minimize the formation of undesired byproducts.[7]

Question 3: How can I improve the yield of my Hurd-Mori reaction?

Answer:

To improve the yield, consider the following optimization strategies:

  • Substrate Modification: If possible, modify your starting material to include an electron-withdrawing group. As previously mentioned, this has a significant positive impact on the success of the cyclization.[1][2]

  • Reagent Stoichiometry: An excess of thionyl chloride is often employed to drive the reaction to completion.[3]

  • Systematic Condition Screening: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.

  • Purification Technique: Efficient purification is key to isolating a high yield of the final product. Techniques like recrystallization or column chromatography are commonly used.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hurd-Mori reaction?

A1: The proposed mechanism for the Hurd-Mori reaction involves the following key steps:

  • Electrophilic Attack: The reaction starts with the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[6]

  • Cyclization: This is followed by an intramolecular cyclization, which leads to the formation of a five-membered ring intermediate with the elimination of hydrogen chloride.[6]

  • Aromatization: Subsequent elimination steps lead to the formation of the aromatic 1,2,3-thiadiazole ring.

Q2: Are there any alternatives to the Hurd-Mori reaction for synthesizing 1,2,3-thiadiazoles?

A2: Yes, several other methods for the synthesis of 1,2,3-thiadiazoles exist. Some of these are considered improvements on the Hurd-Mori reaction and may offer advantages such as milder reaction conditions or the avoidance of sensitive reagents.[4][8] These include:

  • Reaction of tosylhydrazones with ammonium thiocyanate in ethanol.[4]

  • Visible-light-catalyzed synthesis.[4]

  • Iodine-mediated cross-coupling cyclization.[4]

Q3: What are the safety precautions for handling thionyl chloride?

A3: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[6] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupElectronic EffectYield (%)Reference
Methyl carbamateElectron-withdrawing94[1]
AlkylElectron-donating15-25[1]

Experimental Protocols

Key Experiment: Synthesis of 4-phenyl-1,2,3-thiadiazole

This two-step protocol outlines the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.[6]

Step 1: Synthesis of Acetophenone Semicarbazone

  • Materials: Acetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

    • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain acetophenone semicarbazone.

Step 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole

  • Materials: Acetophenone semicarbazone, thionyl chloride (SOCl₂), dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled and stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hurd_Mori_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Hurd-Mori Cyclization cluster_step3 Step 3: Workup & Purification start Start: Ketone/Aldehyde (with α-methylene) reagents1 Hydrazine derivative (e.g., Semicarbazide HCl) conditions1 Solvent (e.g., Ethanol/Water) Reflux product1 Hydrazone Precursor start->product1 Reaction reagents1->product1 conditions1->product1 reagents2 Thionyl Chloride (SOCl₂) conditions2 Anhydrous Solvent (e.g., DCM) Low temp -> Reflux product2 1,2,3-Thiadiazole product1->product2 Cyclization reagents2->product2 conditions2->product2 workup Quench (Ice) Extraction product2->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure 1,2,3-Thiadiazole purification->final_product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) start Hydrazone Precursor for Hurd-Mori Reaction ewg e.g., -COOR, -NO₂, -CN start->ewg Substituent Effect edg e.g., -Alkyl, -OR, -NR₂ start->edg Substituent Effect high_yield High Yield of 1,2,3-Thiadiazole ewg->high_yield Leads to low_yield Low Yield of 1,2,3-Thiadiazole edg->low_yield Leads to

References

Technical Support Center: Overcoming Low Conversion Rates in Thiadiazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion rates during thiadiazole cyclization reactions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving issues that lead to low product yields.

Issue 1: Low or No Product Formation in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides

If you are experiencing low or no yield when synthesizing 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, consult the following guide.

Troubleshooting Logic for 1,3,4-Thiadiazole Synthesis

start Low Yield in 1,3,4-Thiadiazole Synthesis reagent_quality Verify Reagent Purity & Anhydrous Conditions start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions cyclizing_agent Evaluate Cyclizing Agent start->cyclizing_agent side_reactions Check for Side Products (e.g., Oxadiazoles) start->side_reactions solution_reagent Use pure, dry starting materials and anhydrous solvents. reagent_quality->solution_reagent Impure/Wet Reagents solution_conditions Systematically vary temperature, and reaction time. reaction_conditions->solution_conditions Suboptimal Parameters solution_agent Consider alternative agents like POCl3 or Lawesson's reagent. cyclizing_agent->solution_agent Inefficient Agent solution_side_reactions Use milder conditions or reagents favoring thiadiazole formation. side_reactions->solution_side_reactions Side Reaction Favored start Start step1 Dissolve Hydrazone in Anhydrous Solvent (e.g., DCM) start->step1 step2 Cool Reaction (e.g., 0°C) step1->step2 step3 Add Thionyl Chloride (SOCl₂) Dropwise step2->step3 step4 Warm to RT or Reflux & Monitor by TLC step3->step4 step5 Aqueous Workup (Quench, Wash) step4->step5 step6 Purification (e.g., Chromatography) step5->step6 end End step6->end

Technical Support Center: Purifying 2-Amino-1,3,4-Thiadiazoles by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-amino-1,3,4-thiadiazole derivatives. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and solubility data.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the recrystallization of 2-amino-1,3,4-thiadiazoles.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your specific 2-amino-1,3,4-thiadiazole derivative. These compounds are generally polar and tend to dissolve in polar solvents.

  • Troubleshooting Steps:

    • Increase Polarity: If you are using a moderately polar solvent like ethanol, try a more polar solvent such as dimethylformamide (DMF) or a mixture of solvents. A common and effective solvent system for many 5-substituted 2-amino-1,3,4-thiadiazoles is a DMF/water mixture, often in a 1:2 volume ratio.[1]

    • Check for Impurities: A large amount of insoluble impurity can make it seem like your compound is not dissolving. If you observe some dissolution but a significant amount of solid remains, this might be the case. Proceed with a hot filtration step to remove the insoluble impurities.

    • Solvent Screening: It is advisable to perform small-scale solubility tests with a variety of solvents to find the most suitable one before attempting a large-scale recrystallization.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is saturated.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of the pure compound (a "seed crystal"), add it to the supersaturated solution. This will provide a template for further crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Flash Freezing: As a last resort, you can try placing the solution in a very cold bath (e.g., dry ice/acetone). This can sometimes shock the system into producing crystals, although this may lead to the formation of smaller, less pure crystals.

Q3: My compound has "oiled out" instead of forming solid crystals. What went wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

    • Slow Cooling: Ensure the solution cools down slowly and without disturbance. You can insulate the flask to slow the rate of cooling.

    • Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve your compound in a good solvent (like DMF or ethanol) and then add a poor solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors, from using too much solvent to premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve your crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor.

    • Avoid Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out during this step.

    • Sufficient Cooling: Ensure the solution is adequately cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: The purity of my compound did not improve after recrystallization. What can I do?

A5: Recrystallization is a powerful purification technique, but its effectiveness depends on proper execution and the nature of the impurities.

  • Troubleshooting Steps:

    • Slow Crystal Growth: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

    • Remove Insoluble Impurities: If your crude product contains insoluble impurities, they must be removed by hot filtration before cooling the solution.

    • Consider a Different Solvent: If the impurities have a similar solubility profile to your desired compound in the chosen solvent, a single recrystallization may not be sufficient. Experiment with different solvents where the solubility of your compound and the impurities differ significantly.

    • Multiple Recrystallizations: In some cases, a second recrystallization may be necessary to achieve the desired level of purity.

Data Presentation: Solubility of 2-Amino-1,3,4-Thiadiazoles

CompoundSolventTemperatureSolubility
2-Amino-1,3,4-thiadiazoleWaterRoom Temperature25 mg/mL[2]
2-Amino-1,3,4-thiadiazole DerivativesPolar Solvents (e.g., Water, Alcohols)GeneralMore Soluble[3][4]
2-Amino-1,3,4-thiadiazole DerivativesNon-polar Solvents (e.g., Hexane)GeneralLess Soluble[4]
2-Amino-5-substituted-1,3,4-thiadiazolesEthanolHotSoluble (used for recrystallization)[5][6][7]
2-Amino-5-substituted-1,3,4-thiadiazolesDMF/Water (1:2)HotSoluble (used for recrystallization)[1]
2-Amino-5-substituted-1,3,4-thiadiazolesEthanol/DMF (1:1)HotSoluble (used for recrystallization)[8]

Experimental Protocol: Recrystallization of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol provides a detailed methodology for the recrystallization of a representative 2-amino-1,3,4-thiadiazole derivative using a mixed solvent system of DMF and water.[1]

Materials:

  • Crude 2-amino-5-phenyl-1,3,4-thiadiazole

  • Dimethylformamide (DMF)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 2-amino-5-phenyl-1,3,4-thiadiazole in an Erlenmeyer flask.

    • For every 1 gram of crude product, add a minimal amount of DMF (e.g., 2-3 mL) and gently warm the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask containing a small amount of the solvent mixture and a stemless funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Addition of Anti-solvent:

    • To the hot DMF solution, slowly add deionized water (the anti-solvent) dropwise with continuous stirring. A common ratio is 1 part DMF to 2 parts water.[1]

    • Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • If the solution becomes too cloudy, add a few drops of hot DMF until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value to assess purity. A sharp melting point close to the literature value is indicative of high purity.

    • Calculate the percent recovery.

Visualization of the Recrystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 2-amino-1,3,4-thiadiazoles.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_product Product Oiled Out oiling_out->oiled_product Yes end Pure Product filter_dry->end induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization induce_crystallization->cool reduce_solvent Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_solvent If still no crystals reduce_solvent->cool reheat_add_solvent Reheat to Redissolve, Add More Solvent, Cool Slowly oiled_product->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Stability issues of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine in solution for researchers, scientists, and drug development professionals. While specific degradation kinetics for this molecule are not extensively published, this guide is based on the known chemical properties of the 2-amino-1,3,4-thiadiazole scaffold.

Troubleshooting Guide

Users may encounter various stability-related issues during their experiments. The following guide addresses common problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Action
Loss of Compound Activity or Potency Over Time Degradation of the compound in the experimental solution. This can be influenced by pH, temperature, or light exposure.Verify the pH of your solution; the 1,3,4-thiadiazole ring can be susceptible to cleavage in basic conditions[1]. Store stock and working solutions at recommended temperatures (see storage guidelines below) and protect from light[1].
Change in Solution Appearance (e.g., Color Change, Precipitation) Precipitation due to poor solubility in the chosen solvent or at a specific concentration. Chemical degradation can also lead to colored byproducts.Ensure the compound is fully dissolved. Consider using a different solvent or adjusting the concentration. If degradation is suspected, analyze the sample by HPLC to identify potential new peaks.
Inconsistent Results Between Experiments Inconsistent preparation or storage of solutions. Degradation due to repeated freeze-thaw cycles.Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent solvent, pH, and temperature conditions across all experiments.
Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) Presence of degradation products.Perform stress testing (see Experimental Protocols) to identify potential degradation products under various conditions (acidic, basic, oxidative, photolytic, thermal). This will help in characterizing the unexpected peaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For preparing concentrated stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are generally recommended[1]. For aqueous working solutions, it is important to assess both solubility and stability at the desired final pH. The amino group may facilitate dissolution in acidic aqueous solutions, but the stability under these conditions should be experimentally verified.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of compounds containing a 1,3,4-thiadiazole ring is often pH-dependent. The ring is generally stable in acidic conditions but can be susceptible to cleavage under basic conditions[1]. Furthermore, the exocyclic amino group may undergo hydrolysis at extreme pH values[1]. It is advisable to perform preliminary stability studies at your intended experimental pH.

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds exhibit photosensitivity. To minimize the potential for photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil[1].

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and freeze them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and potential microbial growth[1].

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Calibrated HPLC system with a UV-Vis detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO)[1].

  • Preparation of Working Solutions: Dilute the stock solution with the respective buffers (or other desired solvents) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • pH: Incubate the working solutions at different pH values (e.g., 3, 7, 9) at a constant temperature (e.g., 25°C).

    • Temperature: Incubate the working solution at a neutral pH at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose the working solution at a neutral pH to a light source (e.g., UV lamp or direct sunlight) and run a parallel experiment with a sample protected from light[1].

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: Analyze the aliquots by HPLC. The percentage of the remaining compound at each time point is calculated relative to the initial concentration at time 0.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solutions (e.g., 100 µg/mL in Buffers) prep_stock->prep_working ph_stress pH Variation (pH 3, 7, 9) prep_working->ph_stress temp_stress Temperature Variation (4°C, 25°C, 40°C) prep_working->temp_stress light_stress Light Exposure (UV/Sunlight vs. Dark) prep_working->light_stress sampling Collect Aliquots at Various Time Points ph_stress->sampling temp_stress->sampling light_stress->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate % Remaining Compound vs. Time 0 hplc_analysis->data_analysis

Caption: Workflow for assessing compound stability.

G cluster_pathway Potential Degradation Pathway cluster_conditions Degradation Conditions parent 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine ring_cleavage Thiadiazole Ring Cleavage Products parent->ring_cleavage Ring Opening hydrolysis Hydrolysis of Amino Group parent->hydrolysis Hydrolysis basic_ph Basic pH basic_ph->ring_cleavage extreme_ph Extreme pH extreme_ph->hydrolysis

Caption: Potential degradation pathways for the compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Experimental Results? check_prep Review Solution Preparation and Storage Procedures start->check_prep check_fresh Are you using freshly prepared working solutions? check_prep->check_fresh use_fresh Prepare fresh solutions for each experiment. check_fresh->use_fresh No check_storage Are stock solutions properly stored and aliquoted? check_fresh->check_storage Yes end Consistent Procedures use_fresh->end aliquot Aliquot stock solutions to avoid freeze-thaw cycles. check_storage->aliquot No run_stability Perform a formal stability study (see Protocol 1). check_storage->run_stability Yes aliquot->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired 1,3,4-thiadiazole. What are the possible reasons?

A1: Low conversion and yield can stem from several factors:

  • Insufficient Dehydration: The cyclization of the intermediate formed from thiosemicarbazide and the carbonyl compound is a dehydration reaction.[1] If the dehydrating agent is weak, impure, or used in an inadequate amount, the reaction may stall.

    • Solution: Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, polyphosphoric acid) is fresh and anhydrous.[1] Consider increasing the molar ratio of the dehydrating agent. For instance, when using methanesulfonic acid, a significant excess (e.g., 15-fold) might be necessary, although this can sometimes still result in low yields.[1]

  • Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently. Some reactions proceed at room temperature with a strong acid like concentrated H₂SO₄, while others require heating or reflux.[2][3]

    • Solution: If you are running the reaction at room temperature, try gentle heating. Conversely, if you are refluxing, ensure the temperature is optimal and not causing decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols suggest refluxing for several hours.[4]

  • Purity of Starting Materials: Impurities in the thiosemicarbazide or the carbonyl compound can interfere with the reaction.

    • Solution: Recrystallize or purify the starting materials before use.

  • Alternative Methodologies: Conventional heating might not be efficient for all substrates.

    • Solution: Consider alternative energy sources like microwave irradiation or ultrasonication, which have been reported to improve yields and reduce reaction times.[5]

Q2: I am observing the formation of a significant amount of a side product. How can I identify it and favor the formation of the 1,3,4-thiadiazole?

A2: A common side product in the cyclization of acylthiosemicarbazides is the corresponding 1,2,4-triazole derivative.[3] The reaction conditions dictate the pathway of cyclization.

  • Identification: The side product can be identified using spectroscopic methods such as NMR, IR, and mass spectrometry. The spectral data for 1,2,4-triazoles will differ from that of 1,3,4-thiadiazoles.

  • Favoring 1,3,4-Thiadiazole Formation:

    • Acidic vs. Alkaline Conditions: Cyclization in an acidic medium (e.g., concentrated H₂SO₄, POCl₃) generally favors the formation of 1,3,4-thiadiazoles.[3][6] In contrast, alkaline conditions (e.g., NaOH, KOH) tend to yield 1,2,4-triazoles.[3]

    • Choice of Reagent: The choice of cyclizing agent can influence the product distribution. For instance, using p-toluenesulfonyl chloride (p-TsCl) can offer regioselectivity towards 1,3,4-thiadiazoles over 1,3,4-oxadiazoles, which can be another possible side product if the starting material is an acylsemicarbazide.[1][7]

Q3: The purification of my final 1,3,4-thiadiazole product is challenging. What are the recommended purification techniques?

A3: Purification strategies depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid products. The choice of solvent is crucial. Ethanol is frequently used for recrystallization.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful technique to separate the desired product from impurities. The solvent system will need to be optimized based on the polarity of your compound.

  • Precipitation: In some cases, the product can be purified by precipitation. For instance, pouring the reaction mixture over ice-cooled water can cause the crude product to precipitate, which can then be filtered and further purified.[5] For polymer-supported syntheses, the product can be cleaved from the support and purified by precipitation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3,4-thiadiazoles from thiosemicarbazide?

A1: The most prevalent methods involve the cyclization of thiosemicarbazide with various carbonyl-containing compounds in the presence of a dehydrating agent. Common reactants include:

  • Carboxylic Acids: Reacted with thiosemicarbazide in the presence of strong acids like concentrated H₂SO₄ or POCl₃.[4][10]

  • Acid Chlorides: React with thiosemicarbazide, often followed by acid-catalyzed cyclization.[1]

  • Esters: Can be used as the carbonyl source, with the reaction often requiring heating.[9]

  • Carbon Disulfide: Reacts with thiosemicarbazide in the presence of a base to form 2-amino-5-mercapto-1,3,4-thiadiazole.[8]

Q2: What are the typical reaction conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid?

A2: A general procedure involves reacting the thiosemicarbazide and the carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[4][10] The reaction mixture is often heated under reflux for several hours. The product is then typically isolated by pouring the reaction mixture into cold water or an ice bath, followed by filtration and recrystallization.

Q3: Can I use "green chemistry" approaches for this synthesis?

A3: Yes, green chemistry approaches have been successfully applied to the synthesis of 1,3,4-thiadiazoles. These methods aim to be more environmentally friendly by using less hazardous reagents and solvents, and often improve reaction efficiency. Examples include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[5]

  • Ultrasonic irradiation: Sonication can also promote the reaction, often at room temperature, leading to shorter reaction times and good yields.[5]

  • Use of greener catalysts: Research is ongoing to replace harsh dehydrating agents with more environmentally benign alternatives. For example, polyphosphate ester (PPE) has been used as a condensing agent.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3,4-Thiadiazole Synthesis

Starting MaterialsDehydrating Agent/CatalystSolventReaction ConditionsYield (%)Reference
Thiosemicarbazide, Benzoic AcidPOCl₃, conc. H₂SO₄DMFMicrowave (300W, 3 min)-[5]
Thiosemicarbazide, Benzoic Acidconc. H₂SO₄-Ultrasonic irradiation (20 min, RT)-[5]
Acylthiosemicarbazidesconc. H₂SO₄-Room Temperature-[2]
Thiosemicarbazide, Carboxylic AcidPOCl₃-RefluxGood[4][10]
Thiosemicarbazide, Carbon DisulfideAnhydrous Na₂CO₃Absolute EthanolHeating-[8]
Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)ChloroformReflux (10 h)64.4[11]

Note: Yields are highly substrate-dependent and the provided values are examples.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Phosphorus Oxychloride

  • Mixing Reagents: In a round-bottom flask, carefully mix thiosemicarbazide (1 equivalent) and benzoic acid (1 equivalent).

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃) (e.g., 5-10 mL per 0.01 mol of thiosemicarbazide) to the mixture with cooling in an ice bath.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Visualizations

experimental_workflow start Start reagents Mix Thiosemicarbazide and Carboxylic Acid start->reagents add_poccl3 Add POCl3 (Dehydrating Agent) reagents->add_poccl3 reflux Reflux Reaction Mixture (e.g., 2-4 hours) add_poccl3->reflux workup Pour onto Crushed Ice reflux->workup neutralize Neutralize with Base workup->neutralize isolate Filter and Wash Precipitate neutralize->isolate purify Recrystallize from Ethanol isolate->purify end Pure 1,3,4-Thiadiazole purify->end

Caption: A typical experimental workflow for the synthesis of 1,3,4-thiadiazoles.

troubleshooting_low_yield problem Low Yield of 1,3,4-Thiadiazole cause1 Insufficient Dehydration problem->cause1 cause2 Suboptimal Temperature/Time problem->cause2 cause3 Impure Starting Materials problem->cause3 solution1 Use Fresh/Anhydrous Dehydrating Agent cause1->solution1 Solution solution2 Optimize Temperature and Monitor with TLC cause2->solution2 Solution solution3 Purify Starting Materials cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low reaction yields.

side_product_formation start Acylthiosemicarbazide Intermediate acidic Acidic Conditions (e.g., H2SO4, POCl3) start->acidic Cyclization alkaline Alkaline Conditions (e.g., NaOH, KOH) start->alkaline Cyclization thiadiazole Desired Product: 1,3,4-Thiadiazole acidic->thiadiazole Favors triazole Side Product: 1,2,4-Triazole alkaline->triazole Favors

Caption: Influence of reaction conditions on product formation.

References

Technical Support Center: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?

A1: The most prevalent method for synthesizing this class of compounds involves the reaction of a substituted carboxylic acid with thiosemicarbazide.[1] This combination undergoes cyclization, facilitated by a catalyst, to form the desired 1,3,4-thiadiazole ring structure.

Q2: Which catalysts are typically employed for this synthesis, and how do they compare?

A2: A variety of catalysts can be used, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common. Other catalysts like polyphosphoric acid and iodine have also been reported.[2][3][4] Microwave-assisted synthesis, sometimes with the addition of a microwave energy absorbant like magnesium sulfate, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. Solid-phase grinding with PCl₅ is another efficient, solvent-free approach that offers high yields and mild reaction conditions.[2]

Q3: What are the typical yields and reaction times I can expect?

A3: Yields and reaction times are highly dependent on the chosen catalyst, reaction conditions (conventional heating vs. microwave irradiation), and the specific substrates used. Generally, microwave-assisted and solid-phase grinding methods offer higher yields (often exceeding 90%) and significantly shorter reaction times (minutes) compared to conventional refluxing, which can take an hour or more.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate and petroleum ether), you can observe the disappearance of the starting materials (like thiosemicarbazide) to determine when the reaction is complete.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inefficient Catalyst Ensure the catalyst (e.g., POCl₃, PCl₅) is of good quality and has not been deactivated by exposure to moisture. Using a freshly opened or distilled reagent is recommended.
Inappropriate Reaction Temperature For conventional heating, ensure the reflux temperature is reached and maintained. For solid-phase grinding, ensure thorough mixing to generate sufficient mechanical force. In microwave synthesis, optimize the power and irradiation time.
Incorrect Stoichiometry Carefully check the molar ratios of the carboxylic acid, thiosemicarbazide, and catalyst. An excess of the carboxylic acid and catalyst relative to the thiosemicarbazide is often used to drive the reaction to completion.[2]
Poor Quality Starting Materials Verify the purity of your carboxylic acid and thiosemicarbazide. Impurities can interfere with the reaction.

Problem 2: Formation of Impurities or Side Products

Possible Cause Troubleshooting Step
Formation of 2-amino-1,3,4-oxadiazole When using phosphorus oxychloride (POCl₃) as the catalyst, the formation of the corresponding oxadiazole through desulfurization can occur, especially at higher temperatures.[6] To improve the regioselectivity for the thiadiazole, consider optimizing the reaction temperature, starting at a lower temperature (e.g., 60 °C).[6]
Unreacted Starting Materials If TLC indicates the presence of unreacted starting materials, consider increasing the reaction time or the amount of catalyst.
Decomposition Prolonged heating at high temperatures can lead to the decomposition of reactants or products. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Product is not precipitating After the reaction, the crude product is often obtained by pouring the reaction mixture into cold water or an ice bath. If the product does not precipitate, it may be due to its solubility. Try adjusting the pH of the solution.
Oily Product An oily product instead of a solid can sometimes form. Try triturating the oil with a suitable solvent (e.g., diethyl ether, hexane) to induce solidification.
Ineffective Recrystallization Finding the right recrystallization solvent is key. A common and effective solvent system for 2-amino-5-substituted-1,3,4-thiadiazoles is a mixture of dimethylformamide (DMF) and water.[2] The crude product is dissolved in a minimal amount of hot DMF, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals.
Persistent Impurities If recrystallization does not remove all impurities, consider column chromatography for purification.

Quantitative Data Summary

The following tables summarize the reported yields and reaction times for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using different catalytic methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

CatalystMethodReaction TimeYield (%)
POCl₃Conventional (Reflux)1 hourVaries
NoneMicrowave5 minutes60 - 94

Note: The microwave-assisted synthesis in this study also included 1% magnesium sulfate as a microwave energy absorbant.

Table 2: Solid-Phase Grinding Synthesis with Phosphorus Pentachloride (PCl₅)

Substituted Carboxylic AcidReaction TimeYield (%)
Benzoic acid10 min94.2
p-chlorobenzoic acidNot specified97.6
3,5-dinitrobenzoic acid10 min95.7
Phenoxyacetic acid10 minNot specified

Reaction conditions: Room temperature grinding.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Oxychloride (Conventional Method)

  • In a round-bottom flask, mix the appropriate carboxylic acid and thiosemicarbazide in equimolar amounts.

  • Add phosphorus oxychloride (POCl₃) as the catalyst.

  • Reflux the mixture for one hour.

  • After cooling, pour the reaction mixture into crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 8.[2]

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as DMF/water, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[2]

Protocol 2: Solid-Phase Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Pentachloride

  • In a dry mortar, add thiosemicarbazide, the desired carboxylic acid, and phosphorus pentachloride (PCl₅) in a molar ratio of approximately 1:1.1:1.1.[2]

  • Grind the mixture at room temperature for about 10 minutes. Monitor the reaction by TLC until the thiosemicarbazide spot disappears.[2]

  • Let the mixture stand for 30 minutes to obtain the crude product.[2]

  • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8 and 8.2.[2]

  • Filter the mixture and wash the filter cake with water.

  • Dry the filter cake and recrystallize from a 1:2 mixture of DMF and water to yield the pure product.[2]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - Carboxylic Acid - Thiosemicarbazide - Catalyst (e.g., POCl₃ or PCl₅) mix Combine Reactants in Reaction Vessel start->mix react Apply Energy: - Conventional Heating (Reflux) - Microwave Irradiation - Mechanical Grinding mix->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction (e.g., pour into ice-water) monitor->quench Reaction Complete neutralize Neutralize (pH 8-8.2) with basic solution quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize (e.g., DMF/Water) filter->recrystallize dry Dry Pure Product recrystallize->dry end 2-Amino-5-substituted -1,3,4-thiadiazole dry->end Final Product

Caption: General experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Catalytic_Cycle reactants Carboxylic Acid + Thiosemicarbazide activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride intermediate) reactants->activated_acid + Catalyst catalyst Catalyst (e.g., POCl₃) intermediate Acylthiosemicarbazide Intermediate activated_acid->intermediate + Thiosemicarbazide - Catalyst Byproduct cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product 2-Amino-5-substituted-1,3,4-thiadiazole cyclization->product

Caption: Simplified proposed catalytic cycle for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

References

Technical Support Center: Optimizing N-Acylation of Thiadiazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of thiadiazole amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this important chemical transformation. The 1,3,4-thiadiazole ring is a key pharmacophore in medicinal chemistry, and N-acylation of its amino derivatives is a critical step in the synthesis of numerous biologically active compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-acylation of thiadiazole amines?

The N-acylation of thiadiazole amines is a nucleophilic acyl substitution reaction. The exocyclic amino group on the thiadiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or acid anhydride). For reactions involving acyl chlorides, a base is typically required to neutralize the HCl byproduct generated during the reaction.[1]

Q2: Which acylating agents are commonly used for this reaction?

Acyl chlorides and acid anhydrides are the most common acylating agents. Acyl chlorides are generally more reactive than acid anhydrides. Carboxylic acids can also be used in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[2]

Q3: What are the recommended solvents and bases for this reaction?

Commonly used anhydrous solvents include acetone, tetrahydrofuran (THF), and dichloromethane (DCM). Pyridine and glacial acetic acid are also used, particularly with acid anhydrides.[1] The choice of base is crucial; common options include triethylamine (TEA), potassium carbonate, and anhydrous sodium acetate.[1] The selection of solvent and base can significantly impact reaction yield and purity.

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis is an effective method for the N-acylation of thiadiazole amines. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4] Yields using microwave irradiation can range from 85-90%, compared to 75-80% with ultrasonic irradiation.[3]

Q5: What is the role of the substituent on the thiadiazole ring?

The electronic nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can influence the nucleophilicity of the 2-amino group. Electron-withdrawing groups can decrease the reactivity of the amine, potentially requiring harsher reaction conditions, while electron-donating groups may enhance its reactivity. The nature and position of substituents can impact the biological activity of the final N-acylated product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Yield 1. Insufficiently reactive acylating agent. 2. Inappropriate base or solvent. 3. Poor solubility of starting materials. 4. Reaction temperature too low or reaction time too short. 1. Switch from an acid anhydride to a more reactive acyl chloride.2. Screen different bases (e.g., TEA, K2CO3) and solvents (e.g., THF, DCM, DMF). A stronger base may be needed if the amine is weakly nucleophilic.3. Choose a solvent in which all reactants are fully soluble. DMF can be a good option for poorly soluble compounds.4. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6]
Formation of Multiple Products/Side Reactions 1. Diacylation (acylation on both the exocyclic and a ring nitrogen). 2. Reaction with the solvent. 3. Degradation of starting material or product under harsh conditions. 1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help.2. Ensure the solvent is inert under the reaction conditions.3. Avoid excessively high temperatures or prolonged reaction times. Consider using milder conditions, such as coupling agents (EDC/HOBt) at room temperature.[2][6]
Difficult Purification of the Final Product 1. Presence of unreacted starting materials. 2. Formation of byproducts with similar polarity to the product. 3. Product precipitation issues. 1. Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the acylating agent if the amine is the limiting reagent.2. Optimize the reaction to minimize side products. For purification, try different solvent systems for column chromatography or recrystallization from a suitable solvent like ethanol.3. If the product is expected to precipitate upon addition to water, ensure the water is ice-cold to maximize precipitation. Wash the precipitate thoroughly with cold water.[1]

Data Presentation: Reaction Conditions

Table 1: N-acylation of 5-Chloro-1,3,4-thiadiazol-2-amine with Acyl Chlorides[1]
Acylating AgentBaseSolventTemperature (°C)Time (h)
Chloroacetyl chlorideTriethylamineAcetone0 to RT5
Benzoyl chlorideAnhydrous Sodium AcetateTHF0 to RT12
Acetyl chloridePotassium CarbonateDCM0 to RT6
Table 2: N-acylation of 5-Chloro-1,3,4-thiadiazol-2-amine with Acid Anhydrides[1]
Acylating AgentSolventTemperatureTime (h)
Acetic anhydrideGlacial Acetic AcidReflux2
Propionic anhydridePyridineReflux3
Table 3: Microwave-Assisted vs. Conventional Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[7]
MethodSolventTemperature (°C)TimeYield (%)
MicrowaveMethanol9030 min95
ConventionalMethanolReflux8 hLower, required extensive purification

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides[1]
  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-amino-thiadiazole derivative (1 equivalent) and an anhydrous base (1.1-1.5 equivalents, e.g., triethylamine) in a suitable anhydrous solvent (e.g., THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until TLC indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel, wash it thoroughly with cold water, and air-dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acylated product.

Protocol 2: N-acylation using Acid Anhydrides[1]
  • In a round-bottom flask, suspend the 2-amino-thiadiazole derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or pyridine).

  • Add the acid anhydride (2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 3: N-acylation using Carboxylic Acids with Coupling Agents[2]
  • To a solution of the carboxylic acid derivative (1 equivalent) in acetonitrile, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the 2-amino-thiadiazole derivative (1 equivalent) to the reaction medium.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, evaporate the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue. Separate the organic phase.

  • Wash the organic phase sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify as needed.

Visualizations

general_reaction_workflow cluster_setup Reaction Setup cluster_acylation Acylation cluster_workup Work-up & Purification start Dissolve thiadiazole amine and base in anhydrous solvent cool Cool to 0°C start->cool add_acyl Slowly add acylating agent cool->add_acyl stir Stir at RT and monitor by TLC add_acyl->stir precipitate Pour into ice-cold water stir->precipitate filter_wash Filter and wash precipitate precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end_node Pure Product recrystallize->end_node

Caption: Experimental workflow for N-acylation of thiadiazole amines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield Observed cause1 Reactivity Issue start->cause1 cause2 Condition Issue start->cause2 cause3 Solubility Issue start->cause3 sol1 Change Acylating Agent Use acyl chloride instead of anhydride cause1->sol1 sol2 Optimize Conditions Screen bases/solvents Increase temp/time cause2->sol2 sol3 Improve Solubility Switch to a better solvent (e.g., DMF) cause3->sol3 end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node

References

Removal of unreacted starting materials in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiadiazoles, with a specific focus on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude thiadiazole products?

Common impurities include unreacted starting materials such as thiosemicarbazides, carboxylic acids, or acid chlorides. Additionally, side-products from competing reactions and decomposition products can also be present. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to identify the presence of starting materials and byproducts.[1]

Q2: How can I remove unreacted thiosemicarbazide from my reaction mixture?

Unreacted thiosemicarbazide can often be removed by recrystallization from a suitable solvent like ethanol. Since thiosemicarbazide has some solubility in water, washing the crude product (dissolved in an organic solvent) with water may also help. For more persistent impurities, column chromatography is a highly effective method.

Q3: My crude product is an oil, not a solid. How can I purify it?

For oily crude products, column chromatography is the most suitable purification method. Recrystallization is not a viable option for oils. It's important to first determine an appropriate solvent system for chromatography using TLC.[2]

Q4: I am observing a low yield of my thiadiazole product. What are the possible causes?

Low yields can result from several factors:

  • Incomplete reaction: Ensure efficient stirring and consider extending the reaction time. Monitoring the reaction by TLC is essential to confirm the consumption of starting materials.

  • Decomposition of the product: Some thiadiazole syntheses are exothermic. Maintaining a controlled temperature, potentially using an ice bath, can prevent decomposition.

  • Poor quality of starting materials: Use pure and dry starting materials to avoid side reactions.

  • Suboptimal stoichiometry: The molar ratio of reactants can significantly impact the yield. Experiment with varying the ratios to find the optimal conditions.

Q5: How do I choose the right purification method for my thiadiazole derivative?

The choice of purification method depends on the physical state of your product (solid or oil) and the nature of the impurities.

  • For solid products, recrystallization is often the first choice due to its simplicity and scalability.

  • If recrystallization is ineffective or the product is an oil, column chromatography provides a higher degree of separation.

  • Simple washing with acidic, basic, or neutral aqueous solutions can be effective for removing certain impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the workup and purification of your thiadiazole synthesis.

Problem 1: Difficulty in Removing a Specific Starting Material
  • Possible Cause: The starting material has similar solubility properties to the desired product.

  • Suggested Solution:

    • Recrystallization with a different solvent system: Experiment with various solvents or solvent mixtures to find a system where the solubility of the product and the starting material differ significantly at high and low temperatures.

    • Column Chromatography: This technique offers better separation based on polarity. Use TLC to determine an optimal eluent system that provides good separation between your product and the impurity. A gradient elution (gradually increasing the polarity of the eluent) might be necessary.

    • Acid-Base Extraction: If the starting material has acidic or basic properties that the product lacks, an acid-base extraction can be an effective purification step.

Problem 2: Product Decomposition during Column Chromatography
  • Possible Cause: The thiadiazole derivative is sensitive to the stationary phase (e.g., silica gel).

  • Suggested Solution:

    • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine, mixed with the eluent.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Problem 3: The Product Crashes Out of Solution During Aqueous Workup
  • Possible Cause: The product is poorly soluble in the organic solvent used for extraction when it comes into contact with the aqueous phase.

  • Suggested Solution:

    • Use a more solubilizing organic solvent: Switch to a different extraction solvent in which your product has higher solubility.

    • Increase the volume of the organic solvent: Using a larger volume of the organic solvent can help keep the product dissolved.

    • Perform the workup at a higher temperature: Gently warming the separatory funnel may increase the solubility of your product. However, be cautious with volatile solvents.

Data Presentation

The following table summarizes the reported yields of various thiadiazole derivatives after purification. It is important to note that the crude yield and a direct comparison of purity before and after purification are not always reported in the literature. The yield is highly dependent on the specific reaction conditions and the nature of the substituents on the thiadiazole ring.

Compound ClassPurification MethodSolvent(s)Yield (%)Reference
2-Amino-5-substituted-1,3,4-thiadiazolesRecrystallizationEthanol41-70[3]
5-Phenyl-1,3,4-thiadiazol-2-amineRecrystallizationNot specified91[4]
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamideRecrystallizationMethanol83[4]
Thiazolyl-thiadiazole derivativesRecrystallizationEthanolNot specified[5]
1,3,4-Thiadiazole Azo DyesRecrystallizationEthanolNot specified[6]
2,5-disubstituted 1,3,4-thiadiazolesColumn ChromatographyPetroleum ether/Ethyl acetate74-99[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of solid thiadiazole derivatives.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to test include ethanol, methanol, isopropanol, and mixtures of these with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

This protocol provides a general workflow for the purification of thiadiazole derivatives using column chromatography.

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates. The target compound should ideally have an Rf value between 0.3 and 0.5. A common starting point for the eluent is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, dissolve the product in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions that contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]

Visualizations

General Workflow for Thiadiazole Synthesis and Purification

General Workflow for Thiadiazole Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Thiadiazole Synthesis Start->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Crude Crude Product Workup->Crude Washing Washing Crude->Washing Specific Impurities TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization Pure Pure Thiadiazole Recrystallization->Pure ColumnChromatography Column Chromatography ColumnChromatography->Pure Washing->Pure TLC->Recrystallization Solid Product TLC->ColumnChromatography Oil or Impure Solid NMR NMR Spectroscopy MS Mass Spectrometry Pure->NMR Pure->MS

Caption: A general workflow for the synthesis and purification of thiadiazoles.

Troubleshooting Purification of Thiadiazole Derivatives

Troubleshooting Purification of Thiadiazole Derivatives Start Crude Thiadiazole Product IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oil) IsPure Is the product pure after recrystallization? TryRecrystallization->IsPure IsPure->ColumnChromatography No FinalProduct Pure Product IsPure->FinalProduct Yes ProductDecomposes Does the product decompose on silica? ColumnChromatography->ProductDecomposes UseAlumina Use Alumina or Deactivated Silica ProductDecomposes->UseAlumina Yes ProductDecomposes->FinalProduct No UseAlumina->FinalProduct

References

Validation & Comparative

Unveiling the Multifaceted Mechanisms of 2-Amino-1,3,4-Thiadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This guide provides a comparative overview of the mechanisms of action of these compounds, supported by experimental data, detailed protocols for key assays, and visualizations of implicated signaling pathways.

The therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives stems from their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This versatility has made them a subject of intense research for the development of novel therapeutic agents.

Anticancer Activity: Targeting Key Cellular Pathways

A significant area of investigation for 2-amino-1,3,4-thiadiazole compounds is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the disruption of crucial signaling pathways and interference with DNA synthesis.[1][2]

One of the key mechanisms identified is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[3] The ERK1/2 signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4] Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and a reduction in tumor cell proliferation.[3]

Another important target for this class of compounds is the Abl tyrosine kinase, particularly the Bcr-Abl fusion protein associated with chronic myelogenous leukemia (CML).[5][6] Some derivatives have demonstrated potent inhibitory activity against Abl kinase, highlighting their potential as targeted therapies for specific cancer types.[5][7]

Furthermore, studies have suggested that 1,3,4-thiadiazole derivatives can interfere with DNA replication processes, leveraging their structural similarity to pyrimidine nucleobases.[2] This interference with DNA synthesis contributes to their cytotoxic effects on cancer cells.

Comparative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCell LineIC50 (µM)Reference
FABT (2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole)A549 (Lung Carcinoma)Not specified in abstract[3]
Compound 2 (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide)K562 (Chronic Myelogenous Leukemia)Selective activity[5]
Abl Kinase Inhibition by Compound 2 Abl Protein Kinase7.4[5]
Imidazo[2,1-b]-1,3,4-thiadiazole derivatives (Compounds 4 & 5) A549 (Non-Small Cell Lung Cancer)6.47 and 4.74
1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative (Compound 8) A549 (Non-Small Cell Lung Cancer)2.58
1,3-Disubstituted thiourea derivatives (Compounds 10b-d) A549 (Non-Small Cell Lung Cancer)4.82, 5.44, and 4.34
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) MCF-7 (Breast Cancer)49.6[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) MDA-MB-231 (Breast Cancer)53.4[8]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) LoVo (Colon Adenocarcinoma)2.44[9]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) MCF-7 (Breast Cancer)23.29[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10][12]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with 2-amino-1,3,4-thiadiazole compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

MTT Assay Workflow

ERK_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Phosphorylation Thiadiazole 2-Amino-1,3,4-Thiadiazole Compound Thiadiazole->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation MIC_Determination_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate at appropriate temperature B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no growth (MIC) D->E CA_Inhibition_Assay CA Carbonic Anhydrase (CA) pNP p-Nitrophenol (p-NP) (Colored Product) CA->pNP pNPA p-Nitrophenyl Acetate (p-NPA) (Substrate) pNPA->CA Hydrolysis Thiadiazole 2-Amino-1,3,4-Thiadiazole Inhibitor Thiadiazole->CA Inhibition

References

A Comparative Guide to IMP Dehydrogenase Inhibitors: Evaluating 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 24, 2025 – In the landscape of therapeutic drug development, Inosine Monophosphate Dehydrogenase (IMPDH) has emerged as a critical target for immunosuppressive, antiviral, and anticancer therapies. This guide provides a comparative analysis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a potential IMPDH inhibitor, alongside established market alternatives. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory activities, experimental protocols, and the underlying biochemical pathways.

Introduction to IMP Dehydrogenase Inhibition

Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a pivotal role in DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway, making IMPDH an attractive target for therapeutic intervention. Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby arresting cell proliferation.

Comparative Analysis of IMPDH Inhibitors

While specific quantitative data on the IMPDH inhibitory activity of this compound is not extensively available in peer-reviewed literature, the broader class of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been recognized for its potential as IMPDH inhibitors.[1] For the purpose of this guide, we will provide a comparative framework using established IMPDH inhibitors for which robust experimental data exists. This serves as a benchmark for the future evaluation of novel compounds like this compound.

The following table summarizes the inhibitory concentrations (IC50) of well-characterized IMPDH inhibitors against human IMPDH type II, the isoform predominantly expressed in proliferating cells.

InhibitorTypeTarget Organism/Cell LineIC50/Ki Value
Mycophenolic Acid (MPA)Non-competitive, ReversibleHuman Recombinant IMPDH Type IIEC50: 0.24 µM[2]
Human T-lymphoblast CEM cellsIC50: 3.23 mg/L (total MPA)[3]
Human A549 lung carcinomaIC50: 0.4 µM, 1.21 µM[2]
Ribavirin Monophosphate (RMP)CompetitiveIMPDHKi: 250 nM[4]
MizoribineImmunosuppressiveLymphocytesIC50: 100 µM[5]
Mizoribine MonophosphateTransition State AnalogueBacterial IMPDHIC50: 12 nM[6]
Human IMPDH Type IIIC50: 185 nM[6]

Mechanism of Action and Signaling Pathway

The inhibition of IMPDH disrupts the de novo synthesis of guanine nucleotides, a critical pathway for cellular proliferation. The following diagram illustrates the role of IMPDH in this pathway and the points of intervention by inhibitors.

IMPDH_Pathway cluster_synthesis De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS ATP -> AMP + PPi Glutamine -> Glutamate GMP Guanosine Monophosphate (GMP) GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation IMPDH->XMP GMPS->GMP Inhibitor IMPDH Inhibitors (e.g., 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine, MPA, Ribavirin) Inhibitor->IMPDH Inhibition

IMPDH catalyzes the rate-limiting step in guanine nucleotide biosynthesis.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. Below are detailed protocols for both enzymatic and cell-based assays to determine the inhibitory potential of compounds against IMPDH.

IMPDH Enzymatic Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified IMPDH by monitoring the production of NADH.

Workflow Diagram:

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (IMP, NAD+), and Test Compound Dilutions start->prep_reagents add_components Add Assay Buffer, Test Compound, and Purified IMPDH Enzyme to 96-well plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate Reaction by Adding IMP and NAD+ pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read for 30-60 min) initiate_reaction->measure_absorbance analyze_data Calculate Rate of NADH Production and Determine % Inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the spectrophotometric IMPDH enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.[7]

    • Substrates: Prepare stock solutions of IMP and NAD+ in Assay Buffer.

    • Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the Assay Buffer, diluted test compound (or vehicle control), and purified recombinant human IMPDH type II enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding a mixture of IMP and NAD+.

    • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based IMPDH Activity Assay

This assay measures the effect of the inhibitor on IMPDH activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or a cancer cell line) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • IMPDH Activity Measurement:

    • The IMPDH activity in the cell lysate can be measured using a coupled enzymatic reaction.[8] The NADH produced by IMPDH is used by a diaphorase to reduce a tetrazolium salt (e.g., INT) to a colored formazan product.

    • In a 96-well plate, add the cell lysate, reaction buffer containing IMP, NAD+, diaphorase, and INT.

    • Incubate the plate at 37°C and measure the absorbance of the formazan product at 492 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of formazan production, which is proportional to the IMPDH activity.

    • Normalize the IMPDH activity to the protein concentration of the cell lysate.

    • Determine the percent inhibition of IMPDH activity at each compound concentration relative to the untreated control and calculate the IC50 value.

Conclusion and Future Directions

Established IMPDH inhibitors like Mycophenolic Acid, Ribavirin, and Mizoribine have demonstrated significant therapeutic value. While the 1,3,4-thiadiazole scaffold shows promise for the development of novel IMPDH inhibitors, further investigation into specific analogues such as this compound is warranted. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such compounds. Future studies should focus on determining the IC50 value of this compound, elucidating its precise mechanism of inhibition, and evaluating its efficacy and selectivity in preclinical models. Such data will be crucial in assessing its potential as a next-generation therapeutic agent targeting IMPDH.

References

A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with their bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile. Among the most utilized five-membered heterocyclic scaffolds, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles are frequently employed as bioisosteric replacements for each other.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

Physicochemical Properties: A Tale of Two Heteroatoms

The substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly influence a molecule's physicochemical properties. These changes have a direct impact on crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleRationale for Change
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less electronegative and more polarizable than oxygen, which typically leads to an increase in lipophilicity.
Aqueous Solubility Generally higherGenerally lowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Metabolic Stability Can be susceptible to enzymatic cleavageMay exhibit altered metabolic pathways and potentially increased stabilityThe C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor compared to oxygen.This can influence receptor binding interactions and solubility.

Biological Activity: A Comparative Overview

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are integral to a vast array of biologically active compounds, demonstrating broad-spectrum activities including anticancer, antimicrobial, and anti-inflammatory effects. The choice between these bioisosteres can lead to significant differences in potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of derivatives of both heterocycles against various cancer cell lines. The following table summarizes comparative data from a study on honokiol derivatives, highlighting the impact of the bioisosteric replacement on anticancer activity.[2]

Compound IDHeterocycleTarget Cell LineIC₅₀ (µM)
8a 1,3,4-ThiadiazoleA549 (Lung)1.62
Bioisostere of 8a1,3,4-OxadiazoleA549 (Lung)>40
8d 1,3,4-ThiadiazoleA549 (Lung)2.53
Bioisostere of 8d1,3,4-OxadiazoleA549 (Lung)22.31
8e 1,3,4-ThiadiazoleA549 (Lung)2.62
Bioisostere of 8e1,3,4-OxadiazoleA549 (Lung)18.75

In this particular series, the 1,3,4-thiadiazole derivatives consistently demonstrated significantly higher potency against the A549 lung cancer cell line compared to their 1,3,4-oxadiazole counterparts.[2]

Antimicrobial Activity

Both scaffolds have been extensively investigated for their antibacterial and antifungal properties. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives against various microbial strains.

Compound ScaffoldTarget OrganismMIC (µg/mL)Reference
2,5-disubstituted-1,3,4-oxadiazoleS. aureus12.5 - 50[3]
2,5-disubstituted-1,3,4-oxadiazoleE. coli25 - 100[3]
2,5-disubstituted-1,3,4-thiadiazoleS. aureus6.25 - 25[4]
2,5-disubstituted-1,3,4-thiadiazoleE. coli12.5 - 50[4]
1,3,4-oxadiazole-1,3,4-thiadiazole hybridCandida albicans0.78 - 3.12[5]

The presented data suggests that in many cases, 1,3,4-thiadiazole derivatives may exhibit more potent antimicrobial activity. However, the specific substitution patterns on the heterocyclic core play a crucial role in determining the overall efficacy.[3][4][5]

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles from a Common Intermediate

A common and versatile method for the synthesis of both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles involves the use of a common 1,4-disubstituted acyl thiosemicarbazide intermediate. This allows for a divergent synthetic strategy to access both scaffolds for direct comparison.

Step 1: Synthesis of 1,4-Disubstituted Acyl Thiosemicarbazide Intermediate

  • To a solution of an appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 1,4-disubstituted acyl thiosemicarbazide.

Step 2a: Cyclization to 2,5-Disubstituted-1,3,4-Thiadiazole

  • Suspend the 1,4-disubstituted acyl thiosemicarbazide (1 equivalent) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

  • Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 2-6 hours), monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia).

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

Step 2b: Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazole

  • Suspend the 1,4-disubstituted acyl thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add a desulfurizing agent, such as mercuric oxide (HgO) or iodine in the presence of a base (e.g., NaOH).

  • Reflux the mixture for several hours, monitoring by TLC.

  • Filter the hot reaction mixture to remove the metal sulfide byproduct.

  • Cool the filtrate to induce crystallization of the 1,3,4-oxadiazole product.

  • Collect the product by filtration and purify by recrystallization.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both 1,3,4-thiadiazole and 1,3,4-oxadiazole analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for its determination.[6]

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizing Molecular Interactions and Experimental Design

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the key components of this pathway and the potential point of inhibition by these heterocyclic compounds.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 1,3,4-Thiadiazole / 1,3,4-Oxadiazole Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Bioisostere Comparison

The following diagram outlines a logical workflow for the comparative evaluation of 1,3,4-thiadiazole and 1,3,4-oxadiazole bioisosteres.

Bioisostere_Comparison_Workflow Start Design & Synthesis of Bioisosteric Pairs Thiadiazole 1,3,4-Thiadiazole Analog Start->Thiadiazole Oxadiazole 1,3,4-Oxadiazole Analog Start->Oxadiazole PhysChem Physicochemical Characterization (logP, Solubility) Thiadiazole->PhysChem BioActivity Biological Activity Screening (e.g., Anticancer, Antimicrobial) Thiadiazole->BioActivity Oxadiazole->PhysChem Oxadiazole->BioActivity SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR BioActivity->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for comparative bioisostere evaluation.

Conclusion

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are valuable scaffolds in drug discovery, each possessing distinct advantages. The choice of one over the other is highly context-dependent and should be guided by the specific therapeutic target and the desired physicochemical properties. As a general trend, 1,3,4-thiadiazoles tend to be more lipophilic and, in several reported cases, exhibit enhanced biological potency, particularly in anticancer and antimicrobial applications. However, the increased lipophilicity may negatively impact solubility. Conversely, 1,3,4-oxadiazoles, being more polar, may offer advantages in terms of solubility and formulation. A thorough, parallel evaluation of both bioisosteres, as outlined in the experimental workflow, is the most prudent approach to identify the optimal scaffold for a given drug development program.

References

Structure-Activity Relationship of 5-Phenyl-1,3,4-Thiadiazol-2-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.

Anticancer Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in determining their potency.

Comparative Anticancer Activity Data

The in vitro cytotoxic activity of a series of 5-aryl-1,3,4-thiadiazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are summarized below. These derivatives are compared with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1]

Compound IDR-Group (Substitution on Phenyl Ring)Cell LineIC50 (µg/mL)
4a HMCF-7>50
4b 4-CH3MCF-7>50
4c 4-ClMCF-739.8
4f 4-NO2MCF-730.2
4g 3-NO2MCF-725.6
5-FU -MCF-715.8

Data sourced from Rasayan Journal of Chemistry.[2]

Another study evaluated a different set of derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with results expressed as IC50 in µg/mL.[3]

Compound IDCell LineIC50 (µg/mL)
Derivative 1 MCF-72.34
Derivative 2 MCF-791.00
Derivative 3 HepG23.13
Derivative 4 HepG244.87
5-FU MCF-7 / HepG2Not specified in snippet

Data sourced from MDPI.[3]

SAR Insights:

  • Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, on the phenyl ring tend to enhance anticancer activity.[2]

  • The position of the substituent also influences activity, as seen with the 3-NO2 derivative (4g) showing higher potency than the 4-NO2 derivative (4f).[2]

  • The 1,3,4-thiadiazole ring is a versatile pharmacophore due to its favorable metabolic profile and ability to form hydrogen bonds, while the sulfur atom improves lipid solubility.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 5-phenyl-1,3,4-thiadiazol-2-amine core is also a key feature in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.

Comparative Antimicrobial Activity Data

The antimicrobial activity of these derivatives is typically assessed by measuring the zone of inhibition against various bacterial and fungal strains.

Compound IDR-Group (Substitution on Phenyl Ring)S. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
4a H181715141213
4b 4-CH3171614131312
4c 4-Cl161513121415
4f 4-NO2141312111817
4g 3-NO2131211101716
Ciprofloxacin -25262423--
Fluconazole -----2221

Data sourced from Rasayan Journal of Chemistry.[2]

SAR Insights:

  • Compounds with a hydrogen (4a) or a methyl group (4b) at the para position of the phenyl ring showed significant antibacterial activity.[2]

  • The presence of a nitro group at the meta or para position (4g and 4f) resulted in significant antifungal activity.[2]

  • Generally, the antibacterial activity was more pronounced than the antifungal activity for this series of compounds.[2]

Experimental Protocol: Agar Disc Diffusion Method

The antibacterial and antifungal activities of the synthesized compounds are evaluated using the agar disc diffusion method.

  • Media Preparation: Mueller Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi are prepared and sterilized.

  • Inoculum Preparation: Standardized inoculums of the test microorganisms are prepared.

  • Plate Inoculation: The agar plates are uniformly swabbed with the microbial inoculum.

  • Disc Impregnation: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

  • Comparison: The activity is compared with standard antimicrobial agents like Ciprofloxacin and Fluconazole.

Anti-inflammatory Activity

Certain derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have also been investigated for their anti-inflammatory potential.

Comparative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity was assessed using the human red blood cell (HRBC) membrane stabilization method. The percentage of protection is indicative of the anti-inflammatory effect.

Compound IDR-Group (Substitution on Phenyl Ring)Concentration (100 µg/mL) % Protection
2a H78.5
2b 4-Cl75.2
2c 4-OH65.8
2d 4-OCH368.4
2e 4-NO272.1
Diclofenac Sodium -82.3

Data interpretation based on a study evaluating 5-aryl-1,3,4-thiadiazol-2-amine derivatives.[4]

SAR Insights:

  • The unsubstituted phenyl derivative (2a) and the 4-chloro derivative (2b) exhibited significant anti-inflammatory activity, comparable to the standard drug Diclofenac sodium.[4]

  • The presence of electron-donating groups like hydroxyl (2c) and methoxy (2d) appeared to decrease the anti-inflammatory activity in this particular study.[4]

Experimental Protocol: HRBC Membrane Stabilization Method

This method assesses the ability of a compound to stabilize the membrane of human red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes.

  • Blood Sample Preparation: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline.

  • HRBC Suspension: A 10% v/v suspension of HRBCs is prepared in isosaline.

  • Assay Mixture: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: After incubation, the mixtures are centrifuged.

  • Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Percentage Protection Calculation: The percentage of hemolysis is calculated, and the percentage of membrane protection is determined using the following formula: % Protection = 100 - [(OD of Test / OD of Control) x 100]

Visualizing the Synthesis and Workflow

To better understand the generation and evaluation of these compounds, the following diagrams illustrate the general synthetic pathway and the experimental workflow.

G General Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Substituted Benzoic Acid Substituted Benzoic Acid Acylthiosemicarbazide Acylthiosemicarbazide Substituted Benzoic Acid->Acylthiosemicarbazide + Thiosemicarbazide (Reflux) Thiosemicarbazide Thiosemicarbazide 5-Phenyl-1,3,4-thiadiazol-2-amine Derivative 5-Phenyl-1,3,4-thiadiazol-2-amine Derivative Acylthiosemicarbazide->5-Phenyl-1,3,4-thiadiazol-2-amine Derivative Dehydrative Cyclization (e.g., Conc. H2SO4)

Caption: Synthetic pathway for 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.

G Experimental Workflow for Biological Evaluation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Anticancer Assay (MTT) Anticancer Assay (MTT) Biological Screening->Anticancer Assay (MTT) Antimicrobial Assay (Disc Diffusion) Antimicrobial Assay (Disc Diffusion) Biological Screening->Antimicrobial Assay (Disc Diffusion) Anti-inflammatory Assay (HRBC) Anti-inflammatory Assay (HRBC) Biological Screening->Anti-inflammatory Assay (HRBC) Data Analysis & SAR Data Analysis & SAR Anticancer Assay (MTT)->Data Analysis & SAR Antimicrobial Assay (Disc Diffusion)->Data Analysis & SAR Anti-inflammatory Assay (HRBC)->Data Analysis & SAR

Caption: Workflow for synthesis, characterization, and biological screening.

References

Comparative Efficacy of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and its Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial and antifungal efficacy of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine and its structurally related derivatives against a panel of pathogenic microorganisms. The performance of these compounds is benchmarked against standard antibiotics, Ciprofloxacin and Fluconazole, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Efficacy Assessment

The antimicrobial efficacy of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines has been evaluated against several bacterial and fungal strains. The primary measure of efficacy reported is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following tables summarize the available quantitative data for derivatives of the target compound compared to the standard antibiotic Ciprofloxacin. It is important to note that specific MIC values for the 5-(4-isopropyl phenyl) derivative were not publicly available in the cited literature; therefore, data for closely related fluorinated and chlorinated analogues are presented as a surrogate for efficacy.

Table 1: Antibacterial Activity (MIC in µg/mL) of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureusBacillus subtilis
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28
Ciprofloxacin (Standard) 18-20 18-20

Data sourced from a study by Upadhyay and Mishra, which demonstrated good inhibitory effects with inhibition percentages ranging from 81% to 91% for the fluorinated and chlorinated compounds.[1]

Table 2: Antibacterial Activity of other 2-Amino-1,3,4-thiadiazole Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Standard AntibioticStandard MIC (µg/mL)
Adamantylamino derivative (p-nitrophenyl)E. coli-Ampicillin-
Dihydropyrimidine derivative (nitro)E. coliModerate ActivityCiprofloxacin-
Dihydropyrimidine derivative (hydroxyl)P. aeruginosa, S. aureus, E. coliModerate to Good ActivityCiprofloxacin-

Note: Specific MIC values for these derivatives were not provided in the reviewed literature, but their activity was compared to standard antibiotics.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound and its derivatives.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a standardized technique used to determine the susceptibility of bacteria to antibiotics.[1][3][4]

a. Preparation of Bacterial Inoculum:

  • Isolated colonies of the test bacteria are selected from an overnight culture on a non-selective agar plate.

  • The colonies are suspended in sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2 × 10⁸ CFU/mL.[1]

b. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • Excess fluid is removed by pressing the swab against the inside of the tube.

  • The swab is then streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[1][5] The plate is rotated 60 degrees twice during the streaking process to ensure complete coverage.

  • The inoculated plate is allowed to dry for 3-5 minutes.[1][5]

c. Application of Antimicrobial Disks:

  • Paper disks impregnated with a known concentration of the test compound (e.g., this compound derivative) and the standard antibiotic (e.g., Ciprofloxacin) are placed on the surface of the inoculated agar plate using sterile forceps.

  • The disks are gently pressed to ensure complete contact with the agar.

d. Incubation:

  • The plates are inverted and incubated at 37°C for 16-24 hours.

e. Interpretation of Results:

  • The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • The size of the zone is correlated with the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater susceptibility.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9]

a. Preparation of Antimicrobial Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the test compound and the standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

b. Preparation of Bacterial Inoculum:

  • A standardized bacterial suspension is prepared as described for the disk diffusion method.

  • The inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

d. Reading the MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The antibacterial mechanism of action for 2-amino-1,3,4-thiadiazole derivatives is not fully elucidated but is believed to involve the inhibition of essential bacterial enzymes. Two potential targets are DNA gyrase and Phenylalanyl-tRNA synthetase (PheRS).

experimental_workflow cluster_prep Preparation cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Standardize inoculum inoculation Inoculate Mueller-Hinton Agar mcfarland->inoculation inoculation_mic Inoculate with Bacterial Suspension mcfarland->inoculation_mic Dilute inoculum compound_prep Compound & Antibiotic Stock Preparation disk_placement Place Impregnated Disks compound_prep->disk_placement Impregnate disks serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation->disk_placement incubation_kb Incubate (37°C, 24h) disk_placement->incubation_kb zone_measurement Measure Zone of Inhibition incubation_kb->zone_measurement serial_dilution->inoculation_mic incubation_mic Incubate (37°C, 24h) inoculation_mic->incubation_mic mic_reading Read MIC (Lowest concentration with no growth) incubation_mic->mic_reading

Caption: Experimental workflow for antimicrobial susceptibility testing.

dna_gyrase_inhibition cluster_1 compound 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine dna_gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) compound->dna_gyrase Inhibits ATP-binding site (hypothesized) cell_death Bacterial Cell Death compound->cell_death Ultimately causes dna_supercoiling Negative DNA Supercoiling dna_gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Inhibition blocks process atp ATP atp->dna_gyrase Binds to GyrB dna_supercoiling->dna_replication Enables

Caption: Proposed mechanism via DNA Gyrase inhibition.

phers_inhibition cluster_1 compound 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine phers Phenylalanyl-tRNA Synthetase (PheRS) compound->phers Competitively inhibits (hypothesized) cell_death Bacterial Cell Death compound->cell_death Ultimately causes phe_trna Phe-tRNA-Phe (Charged tRNA) phers->phe_trna Catalyzes charging protein_synthesis Protein Synthesis phers->protein_synthesis Inhibition halts process phenylalanine Phenylalanine phenylalanine->phers Binds to active site trna tRNA-Phe trna->phers Binds to active site phe_trna->protein_synthesis Participates in

Caption: Proposed mechanism via PheRS inhibition.

References

In Vivo Showdown: A Novel Thiadiazole Takes on a Chemotherapy Staple in Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A compelling new front has opened in the ongoing battle against breast cancer. A novel thiadiazole derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, hereafter designated as ST10, has demonstrated significant anticancer activity in preclinical in vitro studies. This guide provides a comparative analysis of ST10 against the established chemotherapeutic agent, Doxorubicin, offering researchers, scientists, and drug development professionals a data-driven overview of this promising new compound.

While in vivo validation for ST10 is still emerging, this guide synthesizes the available in vitro data and contrasts it with established in vivo performance of Doxorubicin in comparable breast cancer models. This comparison highlights the potential of ST10 and underscores the necessity for further in vivo evaluation.

Performance at a Glance: ST10 vs. Doxorubicin

To provide a clear, quantitative comparison, the following tables summarize the available data for both compounds.

Table 1: In Vitro Cytotoxicity against Human Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
ST10 MCF-749.6[1]
MDA-MB-23153.4[1]
Doxorubicin MCF-7~0.05-0.5
MDA-MB-231~0.1-1.0

Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.

Table 2: Comparative In Vivo Efficacy in Murine Xenograft Models of Breast Cancer

ParameterST10DoxorubicinCitation(s)
Tumor Growth Inhibition Data not yet availableSignificant tumor growth inhibition observed in MCF-7 and other breast cancer xenograft models.
Survival Rate Data not yet availableIncreased survival rates in treated mice compared to control groups have been documented.
Toxicity Profile Weaker cytotoxic activity on normal cell lines compared to breast cancer cell lines in vitro.[1]Known side effects include cardiotoxicity, myelosuppression, and nausea.

Deep Dive: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the types of studies cited in this guide.

In Vitro Cytotoxicity Assay (for ST10)
  • Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative) were used.

  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of ST10 were added to the wells and incubated for a specified period (e.g., 72 hours).

    • MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model (Representative for Doxorubicin)
  • Animal Model: Female athymic nude mice (or other immunocompromised strains) are typically used.

  • Tumor Implantation:

    • MCF-7 or MDA-MB-231 cells are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Doxorubicin is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 5 mg/kg, once a week).

    • The control group receives a vehicle control (e.g., saline).

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology).

    • Survival rates are monitored over a defined period.

Visualizing the Mechanism: Signaling Pathways

The promising anticancer activity of ST10 is believed to be mediated through the induction of apoptosis. In silico studies suggest a mechanism involving the activation of Caspase-3 and Caspase-8 and the BAX protein.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ST10 ST10 DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) ST10->DeathReceptor Induces ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Recruits & Activates Casp8 Caspase-8 (active) ProCasp8->Casp8 Bax Bax Casp8->Bax Activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability CytoC Cytochrome c Mitochondrion->CytoC Releases CytoC->ProCasp3 Activates via Apoptosome Casp3 Caspase-3 (active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway of ST10.

Experimental Workflow Overview

The journey from compound synthesis to preclinical validation involves a structured workflow.

cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Validation synthesis Synthesis of ST10 invitro In Vitro Cytotoxicity (MCF-7, MDA-MB-231) synthesis->invitro xenograft Breast Cancer Xenograft Model invitro->xenograft Promising Candidate treatment Treatment with ST10 vs. Doxorubicin xenograft->treatment evaluation Efficacy & Toxicity Evaluation treatment->evaluation

Caption: Experimental workflow for anticancer drug validation.

References

A Comparative Guide to Docking Studies of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of in silico predictions versus in vitro performance for researchers in drug discovery.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1] A key derivative, 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine, and its analogues have been a focus of synthesis and evaluation due to their promising biological profiles. Molecular docking, a powerful computational tool, is pivotal in this field, offering insights into the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more effective therapeutic agents.[1]

This guide provides a comparative overview of docking studies on 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and a clear visualization of the scientific workflows involved.

Comparative In Silico Performance: Binding Affinity to Bacterial Targets

Molecular docking studies are instrumental in predicting how strongly a compound (ligand) will bind to the active site of a target protein. This binding affinity is typically quantified by a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. DNA gyrase, an essential enzyme for bacterial DNA replication, is a common target for novel antibacterial agents.

Recent studies have explored various 1,3,4-thiadiazole derivatives against bacterial DNA gyrase from pathogens like Staphylococcus aureus. The docking scores reveal how modifications to the thiadiazole core can influence binding affinity.

Table 1: Comparative Docking Scores of Thiadiazole Derivatives against S. aureus DNA Gyrase

Compound ClassRepresentative DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Azulene-Thiadiazole HybridDerivative T1S. aureus DNA gyrase (4P8O)-6.9ASN54
Azulene-Thiadiazole HybridDerivative T2S. aureus DNA gyrase (4P8O)-6.8ASN54
Azulene-Thiadiazole HybridDerivative T3S. aureus DNA gyrase (4P8O)-7.1ASN54
Phenylamino-ThiadiazoleCompound 4 Dihydrofolate Reductase (DHFR)-9.0Asp 21, Ser 59, Tyr 22

Data sourced from multiple studies on thiadiazole derivatives.[2][3] Note: Lower binding energy indicates higher predicted affinity.

Experimental Protocols

To ensure reproducibility and allow for objective comparison, the methodologies used in these studies must be clearly understood.

Molecular Docking Protocol

A representative experimental protocol for docking 1,3,4-thiadiazole derivatives against a target protein is as follows:[1]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., S. aureus DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and the protein structure is prepared for docking.

  • Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are subsequently energy-minimized to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm, and its size and center are crucial parameters.

  • Docking Simulation: The prepared ligands are docked into the protein's active site using software like AutoDock Vina. The program explores various poses (orientations and conformations) of the ligand and calculates the binding energy for each.

  • Analysis of Results: The resulting poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

docking_workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage p1 Protein Structure Acquisition (PDB) p2 Protein Preparation (Add Hydrogens, Remove Water) p1->p2 grid Grid Box Generation (Define Active Site) p2->grid l1 Ligand 2D/3D Structure Generation l2 Ligand Energy Minimization l1->l2 dock Molecular Docking (e.g., AutoDock Vina) l2->dock grid->dock analysis Analyze Poses & Binding Energies dock->analysis visual Visualize Interactions (H-bonds, etc.) analysis->visual

Caption: A generalized workflow for molecular docking studies.

Correlation with In Vitro Antimicrobial Activity

While docking provides valuable predictions, experimental validation is essential. The antimicrobial efficacy of compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antimicrobial agent.

Studies on N-acylated derivatives of this compound have shown that certain compounds exhibit good antibacterial strength against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2] While specific MIC values from this particular study are not available, data from other thiadiazole derivatives show a strong correlation between predicted binding affinity and measured biological activity.

Table 2: Comparison of In Silico Docking with In Vitro Antibacterial Activity

Compound SeriesTarget OrganismDocking Score (kcal/mol)MIC (µg/mL)
Oxadiazole Derivative OZE-IS. aureus (MRSA)Not specified4 - 16
Oxadiazole Derivative OZE-IIS. aureus (MRSA)Not specified4 - 16
Oxadiazole Derivative OZE-IIIS. aureus (MRSA)Not specified8 - 32
Ciprofloxacin (Reference)S. aureusNot specified0.25 - 0.5

Note: The data presented for oxadiazoles, a related class, illustrates the principle of correlating in silico and in vitro results.[4][5] A lower MIC value signifies higher potency.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is typically determined using the broth microdilution method:

  • A two-fold serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the target bacterium (e.g., S. aureus) is added to each well.

  • Positive (bacteria, no compound) and negative (medium, no bacteria) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

validation_flow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation docking Molecular Docking binding_energy Calculate Binding Affinity (kcal/mol) docking->binding_energy correlation Correlate Data binding_energy->correlation Predicted Potency synthesis Compound Synthesis mic_assay MIC Assay synthesis->mic_assay mic_assay->correlation Measured Potency sar Establish Structure- Activity Relationship (SAR) correlation->sar

Caption: The logical relationship between in silico and in vitro studies.

Conclusion

The collective findings from various studies confirm that molecular docking is a highly effective tool for predicting the antimicrobial potential of 1,3,4-thiadiazole derivatives. The general trend shows that compounds with stronger predicted binding affinities (lower docking scores) to essential bacterial enzymes often translate to lower, more potent MIC values in laboratory assays. This synergistic approach of combining computational prediction with experimental validation is crucial for rationally designing the next generation of antimicrobial agents and overcoming the challenge of antibiotic resistance.

References

Validating the Anticancer Target of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1] 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is one such derivative that has garnered interest for its potential as a therapeutic agent. A critical step in the development of any new anticancer compound is the identification and validation of its molecular target. This process, known as target validation, is essential for understanding the mechanism of action, predicting efficacy, and identifying potential biomarkers.

This guide provides a comparative overview of the potential molecular targets of this compound and the experimental methodologies used for their validation. While direct experimental evidence for the specific molecular target of this compound is limited in publicly available literature, this guide will draw upon data from closely related 5-aryl-1,3,4-thiadiazol-2-amine analogs to present a comprehensive framework for its target validation. The information presented is intended for researchers, scientists, and drug development professionals.

Potential Molecular Targets and Mechanisms of Action

Research on the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives suggests several potential molecular targets in cancer cells. The primary mechanisms of action associated with these compounds are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M or S phase.[2][3] These cellular outcomes are typically initiated by the inhibition of key proteins involved in cell proliferation and survival. Potential targets include:

  • Protein Kinases: Numerous 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4] Specific kinases like Abl and the Epidermal Growth Factor Receptor (EGFR) have been identified as targets for some analogs.[5][6]

  • Tubulin: Several studies have demonstrated that 1,3,4-thiadiazole derivatives can function as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5][7] This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis.

  • Histone Deacetylases (HDACs): Some thiadiazole compounds have been investigated as HDAC inhibitors.[8] By inhibiting HDACs, these compounds can alter gene expression, leading to the activation of tumor suppressor genes.

  • Other Potential Targets: Other reported targets for this class of compounds include carbonic anhydrase, kinesin spindle protein (KSP), and in some cases, direct interaction with DNA has been suggested.[5][8][9]

Experimental Protocols for Target Validation

Validating the direct molecular target of a compound requires a multi-faceted approach, combining biochemical, cellular, and genetic techniques. Below are detailed protocols for key experiments used in this process.

Cellular Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Comparative Cytotoxicity of 5-Aryl-1,3,4-Thiadiazole Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-chlorophenylMCF-72.32 (as µg/mL)[10]
Analog 1 4-chlorophenylHepG23.13 (as µg/mL)[10]
Analog 2 3-methoxyphenylMCF-749.6[11]
Analog 2 3-methoxyphenylMDA-MB-23153.4[11]
Analog 3 4-nitrophenylA5492.12[5]
5-Fluorouracil N/AMCF-76.80 (as µg/mL)[10]
Cisplatin N/AC624.33 (as µg/mL)[12]

Note: IC50 values are presented as reported in the source literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding compound_addition Add Compound at Varying Concentrations seeding->compound_addition incubation_24_72h Incubate for 24-72 hours compound_addition->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilization Solution (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Target Engagement Assays

Once a potential target is hypothesized, it is crucial to confirm that the compound physically interacts with this target within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement. A stabilizing compound will shift the curve to the right (higher melting temperature), while a destabilizing compound will shift it to the left.

Conceptual Workflow for CETSA®

CETSA_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis start Intact Cells treat_vehicle Vehicle Control start->treat_vehicle treat_compound Compound Treatment start->treat_compound heat Heat to Various Temperatures treat_vehicle->heat treat_compound->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge separate_fractions Separate Soluble and Aggregated Fractions centrifuge->separate_fractions quantify_protein Quantify Target Protein (e.g., Western Blot) separate_fractions->quantify_protein plot_curve Plot Melting Curve quantify_protein->plot_curve Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Thiadiazole 5-(Aryl)-1,3,4-thiadiazol- 2-amine Derivative Thiadiazole->RTK Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the development of novel therapeutics. Understanding the cross-resistance profile of a new chemical entity is paramount to predicting its clinical efficacy and longevity. This guide provides a comprehensive comparison of the putative cross-resistance profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a promising scaffold in anticancer and antimicrobial research. Due to the limited availability of direct experimental data on this specific compound, this analysis is based on the known resistance mechanisms associated with its potential molecular targets and the broader class of 1,3,4-thiadiazole derivatives.

Postulated Mechanisms of Action

Derivatives of the 1,3,4-thiadiazole scaffold have been reported to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes. The primary putative mechanisms of action for this compound and its analogs include:

  • Inhibition of EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers.

  • Modulation of the PI3K/Akt Pathway: This pathway is central to cell growth, metabolism, and survival, and its dysregulation is frequently implicated in cancer and other diseases.

  • Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Predicted Cross-Resistance Profile

Based on these potential mechanisms of action, a predicted cross-resistance profile for this compound is presented below. It is crucial to note that this profile is inferred from data on other drugs targeting the same pathways and requires experimental validation.

Anticancer Activity

Resistance to anticancer agents is often multifactorial. For a compound like this compound, which may target multiple pathways, the cross-resistance landscape can be complex.

Table 1: Predicted Cross-Resistance Profile of this compound in Cancer

Alternative Drug Class Mechanism of Action Predicted Cross-Resistance Rationale for Prediction
First-generation EGFR TKIs (e.g., Gefitinib, Erlotinib)ATP-competitive inhibition of EGFRPotential Cross-Resistance If resistance is due to upregulation of efflux pumps (e.g., ABCG2) or activation of bypass signaling pathways (e.g., c-Met, IGF-1R), cross-resistance is likely.[1][2]
Second-generation EGFR TKIs (e.g., Afatinib)Irreversible inhibition of EGFR family kinasesPotential Cross-Resistance Similar to first-generation TKIs, resistance mediated by efflux pumps or bypass pathways would likely confer cross-resistance.[2]
PI3K/Akt/mTOR Inhibitors (e.g., Everolimus, Buparlisib)Inhibition of the PI3K/Akt/mTOR signaling pathwayPotential Cross-Resistance If resistance to the thiadiazole is due to mutations downstream of Akt or activation of parallel survival pathways, cross-resistance to other inhibitors of this pathway is possible.[3]
Taxanes (e.g., Paclitaxel, Docetaxel)Microtubule stabilizationPotential Sensitivity In cases of resistance to microtubule-destabilizing agents, cells can exhibit increased sensitivity to stabilizing agents.[4] However, if resistance is due to P-glycoprotein (P-gp) overexpression, cross-resistance is likely.[5]
Vinca Alkaloids (e.g., Vincristine, Vinblastine)Microtubule destabilizationPotential Cross-Resistance If the thiadiazole derivative acts as a microtubule destabilizer, cross-resistance to other drugs with the same mechanism is expected, especially if mediated by tubulin mutations or P-gp overexpression.[4][5]
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide)Inhibition of DNA topoisomerasesLikely No Cross-Resistance The mechanism of action is distinct. However, if resistance is mediated by broad-spectrum mechanisms like upregulation of multi-drug resistance (MDR) transporters (e.g., P-gp), some level of cross-resistance could be observed.
Antimicrobial Activity

In the context of antimicrobial applications, cross-resistance is a significant concern, often arising from shared efflux pump mechanisms or target modifications.

Table 2: Predicted Cross-Resistance Profile of this compound in Bacteria

Alternative Drug Class Mechanism of Action Predicted Cross-Resistance Rationale for Prediction
Fluoroquinolones (e.g., Ciprofloxacin)Inhibition of DNA gyrase and topoisomerase IVLikely No Cross-Resistance The mechanism of action is different. However, broad-spectrum efflux pumps in Gram-negative bacteria could potentially confer low-level cross-resistance.
Macrolides (e.g., Erythromycin, Azithromycin)Inhibition of protein synthesis (50S ribosomal subunit)Likely No Cross-Resistance Different cellular targets. Cross-resistance would likely only occur through non-specific resistance mechanisms.
Beta-lactams (e.g., Penicillin, Cephalosporins)Inhibition of cell wall synthesisLikely No Cross-Resistance Distinct mechanism of action.
Other Thiadiazole Derivatives Similar putative mechanismsPotential Cross-Resistance If the mechanism of resistance involves target modification or specific efflux pumps for this class of compounds, cross-resistance is highly probable.

Experimental Protocols for Determining Cross-Resistance

To validate the predicted cross-resistance profile, the following experimental protocols are recommended.

Generation of Resistant Cancer Cell Lines

A common method to develop drug-resistant cancer cell lines is through continuous exposure to the drug of interest.[6]

  • Determination of IC50: Initially, the half-maximal inhibitory concentration (IC50) of this compound is determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation: The parental cells are cultured in the presence of the compound at a concentration equal to the IC50.

  • Subculture and Increased Dosage: As the cells adapt and resume proliferation, they are subcultured, and the drug concentration is gradually increased.

  • Characterization of Resistant Phenotype: The process is continued until the cells can proliferate in a significantly higher concentration of the drug (typically 5- to 10-fold the original IC50). The IC50 of the resistant cell line is then re-determined and compared to the parental line.

  • Cross-Resistance Assessment: The resistant cell line is then treated with a panel of alternative anticancer agents to determine their respective IC50 values. A significant increase in the IC50 for an alternative agent compared to the parental cell line indicates cross-resistance.

Antimicrobial Cross-Resistance Testing

The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial susceptibility.[7][8]

  • Generation of Resistant Strains: A bacterial strain is cultured in the presence of sub-lethal concentrations of this compound. The concentration is gradually increased over successive passages to select for resistant mutants.

  • MIC Determination: The MIC of the parent and resistant strains to the thiadiazole derivative and a panel of other antibiotics is determined using the broth microdilution method according to CLSI or EUCAST guidelines.[9]

  • Interpretation: An increase in the MIC of an alternative antibiotic for the resistant strain compared to the parental strain indicates cross-resistance.

Visualizing the Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow_cancer cluster_generation Generation of Resistant Cell Line cluster_assessment Cross-Resistance Assessment start Parental Cancer Cell Line ic50 Determine IC50 of This compound start->ic50 culture Continuous Culture with Increasing Drug Concentration ic50->culture resistant_line Resistant Cell Line (e.g., 10x IC50) culture->resistant_line panel Treat Parental and Resistant Lines with Panel of Anticancer Drugs resistant_line->panel compare_ic50 Determine and Compare IC50 Values panel->compare_ic50 profile Establish Cross-Resistance Profile compare_ic50->profile

Figure 1: Experimental workflow for determining anticancer cross-resistance.

signaling_pathways cluster_egfr EGFR Signaling cluster_pi3k_akt PI3K/Akt Signaling cluster_tubulin Tubulin Dynamics cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K RAS->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Proliferation Mitosis Thiadiazole 5-(4-Isopropylphenyl)- 1,3,4-thiadiazol-2-amine Thiadiazole->EGFR Thiadiazole->AKT Thiadiazole->Microtubule Inhibits Polymerization/ Promotes Depolymerization

Figure 2: Putative signaling pathways targeted by this compound.

Conclusion

While direct experimental evidence for the cross-resistance profile of this compound is currently lacking, a predictive framework can be established based on its likely molecular targets. The potential for cross-resistance with other EGFR inhibitors, PI3K/Akt pathway modulators, and microtubule-destabilizing agents highlights the importance of elucidating its precise mechanism of action. The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically determine this compound's resistance profile, a critical step in its journey from a promising scaffold to a potential therapeutic agent. This knowledge will be instrumental in designing rational combination therapies and anticipating clinical challenges.

References

Comparative Cytotoxicity of Thiadiazole Isomers Against Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of various thiadiazole isomers against a range of cancer cell lines. Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][2] Derivatives of these isomers have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][3][4][5]

This guide summarizes key experimental data on the half-maximal inhibitory concentration (IC50) of various thiadiazole derivatives, offering insights into their potential as anti-cancer agents. While direct comparative studies of the parent isomers are limited, this compilation of data from various sources provides a valuable resource for understanding the structure-activity relationships that drive the cytotoxic effects of these compounds. The 1,3,4-thiadiazole scaffold, in particular, has been extensively studied, with its structural similarity to pyrimidine thought to contribute to its ability to interfere with DNA replication in cancer cells.[6]

Comparative Cytotoxicity Data (IC50 Values)

The following tables summarize the IC50 values of various derivatives of the four thiadiazole isomers against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that these values are for specific derivatives and were determined in different studies, which may have used varying experimental conditions.

Table 1: Cytotoxicity of 1,2,3-Thiadiazole Derivatives

Compound/Derivative DescriptionCancer Cell LineIC50 (µM)
D-ring fused dehydroepiandrosterone derivative (Compound 25)T47D (Breast)0.058[1]
4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole derivativeHL-60 (Leukemia)0.0134
4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole derivativeHCT-116 (Colon)0.0134

Table 2: Cytotoxicity of 1,2,4-Thiadiazole Derivatives

Compound/Derivative DescriptionCancer Cell LineIC50 (µM)
Resveratrol analogue with 1,2,4-thiadiazole bridge (Compound 3jj)MCF-7 (Breast)4.7[1]
3-substituted benzo[7][8]imidazo[1,2-d][1][3][7]thiadiazole derivative (Compound 1)HL-60 (Leukemia)0.24[1]
3-substituted benzo[7][8]imidazo[1,2-d][1][3][7]thiadiazole derivative (Compound 1)U937 (Leukemia)0.24[1]

Table 3: Cytotoxicity of 1,2,5-Thiadiazole Derivatives

Compound/Derivative DescriptionCancer Cell LineIC50 (µM)
Anthra[2,1-c][1][3][8]thiadiazole-6,11-dione (NSC745885)Various Leukemia Lines0.16 - 7.71[1]
4-(isopropylthio)anthra[1,2-c][1][3][8]thiadiazole-6,11-dione (NSC763968)Various Leukemia Lines0.18 - 1.45[1]
4-(isopropylthio)anthra[1,2-c][1][3][8]thiadiazole-6,11-dione (NSC763968)Various Prostate Cancer Lines0.18 - 1.45[1]

Table 4: Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Compound/Derivative DescriptionCancer Cell LineIC50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-7 (Breast)49.6[2]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-231 (Breast)53.4[2]
Quinoline and 1,3,4-thiadiazole hybridMCF-7 (Breast)3.85[8]
1,3,4-thiadiazole-thiazole hybrid (Compound 16b)HepG2-1 (Liver)0.69[9][10]
1,3,4-thiadiazole-thiazole hybrid (Compound 4h)MCF-7 (Breast)2.03[11]
1,3,4-thiadiazole-thiazole hybrid (Compound 4h)A549 (Lung)2.17[11]

Experimental Protocols

The cytotoxic effects of thiadiazole derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Thiadiazole derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.

One of the frequently implicated pathways is the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[4] Inhibition of this pathway by certain thiadiazole derivatives can lead to the induction of apoptosis.

PI3K_Akt_Pathway Thiadiazole Thiadiazole Derivative PI3K PI3K Thiadiazole->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Apoptosis Apoptosis pAkt->Apoptosis

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of certain thiadiazole derivatives.

Another key mechanism is the induction of apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Bax Bax (Pro-apoptotic) Thiadiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some thiadiazole derivatives.

The experimental workflow for evaluating the cytotoxicity of these compounds typically follows a standardized procedure to ensure reliable and comparable results.

Experimental_Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Treatment with Thiadiazole Derivatives Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Analysis Data Analysis (IC50 determination) MTT->Analysis End End Analysis->End

Caption: General experimental workflow for cytotoxicity assessment of thiadiazole derivatives.

References

Safety Operating Guide

Safe Disposal of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine as a hazardous chemical. All waste, including the compound in its pure form, contaminated materials, and solutions, must be disposed of through a licensed hazardous waste disposal service. Do not discard in regular trash or pour down the drain.

I. Hazard Profile and Personal Protective Equipment (PPE)

Although comprehensive toxicological data for this compound is limited, related compounds exhibit potential hazards. It is prudent to handle this chemical with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Mandatory Personal Protective Equipment (PPE) when handling this compound or its waste includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

II. Waste Segregation and Container Management

Proper segregation is critical to prevent accidental chemical reactions and to facilitate correct disposal.[3]

  • Solid Waste:

    • Collect unused or expired this compound, along with grossly contaminated items such as weighing papers and disposable lab materials, in a designated hazardous waste container.[3]

    • The container must be clearly labeled as "Hazardous Waste," with the full chemical name: "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3]

    • Do not mix with other incompatible waste streams.[3]

  • Contaminated Sharps:

    • Any sharps, such as needles or broken glass, that are contaminated with the chemical must be placed in a designated sharps container.[3]

All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. [3]

III. Disposal Protocol

The final disposal of all waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Experimental Protocol: Small Spill Cleanup

In the event of a small spill, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: Don chemical safety goggles, nitrile gloves, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[3]

  • Collect the Waste: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_classification Waste Classification cluster_segregation Waste Segregation & Collection cluster_containment Container Management cluster_disposal Final Disposal start Generate this compound Waste classify Classify Waste Type start->classify solid_waste Solid Waste (e.g., powder, contaminated items) classify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) classify->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) classify->sharps_waste Sharps label_container Label Container: 'Hazardous Waste' Full Chemical Name solid_waste->label_container liquid_waste->label_container sharps_waste->label_container ehs_disposal Arrange Pickup with Institutional EHS or Licensed Contractor label_container->ehs_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 100987-89-1). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data, the primary hazards associated with this compound are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or a Face ShieldNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Evacuate and Ventilate AreaChemical-resistant Gloves (e.g., nitrile)Chemical Safety Goggles and Face ShieldNIOSH-approved respiratorChemical-resistant Apron or Coveralls
Operational Plan: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Confirm that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation exposure.[2]

  • Use dedicated, non-sparking tools to handle the solid compound.

  • Handle the solid carefully to avoid creating dust.

3. Dissolving and Reactions:

  • When dissolving the solid, add it slowly to the solvent within the fume hood to prevent splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[2]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the spill cleanup section of the PPE table.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a sealed, labeled container for disposal.[4]

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused compound and contaminated items (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[4]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4]

2. Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical.

  • Keep containers closed except when adding waste.

  • Label all containers clearly with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Harmful," "Irritant").[4]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company or your institution's EHS office.[3][4]

  • Follow all local, state, and federal regulations for chemical waste disposal.[3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow A Start: Receive Chemical B Preparation: - Verify Fume Hood Operation - Check Eyewash/Shower - Don Appropriate PPE A->B C Handling Operations (in Fume Hood) B->C D Weighing and Transfer C->D E Solution Preparation C->E F Post-Handling: - Decontaminate Surfaces - Wash Hands D->F E->F G Waste Segregation F->G H Solid Waste (Contaminated PPE, etc.) G->H I Liquid Waste (Solutions) G->I J Label and Seal Hazardous Waste Containers H->J I->J K Store in Designated Area J->K L Arrange for Professional Disposal (EHS or Licensed Contractor) K->L M End: Disposal Complete L->M

Caption: Workflow for handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.